4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
Description
Properties
IUPAC Name |
(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQOCUSTNGBFJL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180913-22-8 | |
| Record name | (2E)-4-{[(tert-butoxy)carbonyl]amino}but-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid
Abstract
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a pivotal building block in medicinal chemistry and drug development. As a conformationally restricted analog of γ-aminobutyric acid (GABA), its synthesis is of paramount importance for creating novel peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1][2] The tert-butoxycarbonyl (Boc) protecting group offers robust stability across various reaction conditions while allowing for mild deprotection, making it ideal for multi-step synthetic campaigns.[1][] This guide provides an in-depth analysis of established synthetic pathways to this valuable intermediate, focusing on the chemical logic, procedural details, and comparative advantages of each route. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Unsaturated GABA Analogs
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Its analogs are a cornerstone of pharmaceutical research, targeting conditions ranging from epilepsy to neuropathic pain.[5][6] Introducing an α,β-unsaturated bond into the GABA backbone, as seen in this compound, serves a critical purpose: it introduces conformational rigidity.[1][7] This structural constraint is a powerful tool for medicinal chemists to design molecules with enhanced selectivity and potency for specific biological targets by locking the molecule into a more defined bioactive conformation.[2][8]
The Boc protecting group is integral to the utility of this compound, preventing the nucleophilic amine from engaging in unwanted side reactions during subsequent synthetic steps, such as peptide couplings.[] This guide will explore two primary, field-proven pathways for the synthesis of the title compound, predominantly focusing on the thermodynamically favored (E)-isomer.
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound identifies two main strategies. The first involves starting with a chiral pool amino acid, such as aspartic acid, and modifying its existing framework. The second builds the molecule from smaller fragments using a carbon-carbon bond-forming reaction like the Horner-Wadsworth-Emmons olefination.
Caption: Synthetic scheme starting from L-Aspartic Acid.
Pathway 2: Horner-Wadsworth-Emmons (HWE) Approach
This pathway is a convergent and highly efficient method that constructs the carbon backbone and installs the double bond in a single, stereoselective step. [9]It relies on the reaction between a stabilized phosphonate carbanion and an aldehyde.
Rationale and Mechanism
The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion. [10]This approach offers significant advantages:
-
High (E)-Selectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene. [11]* Increased Nucleophilicity: The phosphonate carbanion is more nucleophilic and less basic than its phosphonium ylide counterpart, allowing it to react efficiently with a wider range of aldehydes, including those prone to enolization.
-
Easier Purification: The byproduct is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying purification.
The synthesis begins with the preparation of two key fragments: N-Boc-2-aminoacetaldehyde (also known as Boc-glycinal) and a phosphonate ester like triethyl phosphonoacetate. The reaction proceeds via the deprotonation of the phosphonate, nucleophilic attack on the aldehyde, and subsequent elimination to form the alkene. [10]
Experimental Protocol (Pathway 2)
Step 1: Preparation of N-Boc-2-aminoacetaldehyde This aldehyde is moisture-sensitive and often prepared immediately before use. A common precursor is N-Boc-serine methyl ester, which can be reduced and then oxidized. 1. To a solution of N-Boc-L-serinol (10 mmol) in dichloromethane (50 mL) at 0 °C, add Dess-Martin periodinane (11 mmol). 2. Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting material is consumed (monitored by TLC). 3. Quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. 4. Separate the layers and extract the aqueous phase with dichloromethane. 5. Combine the organic layers, wash with brine, dry over Na₂SO₄, and carefully concentrate in vacuo at low temperature to yield the crude aldehyde, which is used immediately.
Step 2: Horner-Wadsworth-Emmons Reaction [7]1. To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 12 mmol) in dry tetrahydrofuran (THF, 40 mL) at 0 °C under an argon atmosphere, add triethyl phosphonoacetate (12 mmol) dropwise. 2. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the phosphonate carbanion. 3. Add a solution of crude N-Boc-2-aminoacetaldehyde (10 mmol) in dry THF (10 mL) dropwise to the ylide solution at 0 °C. 4. Allow the reaction to warm to room temperature and stir for 12-16 hours. 5. Quench the reaction carefully by adding saturated aqueous NH₄Cl solution. 6. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. 7. The resulting crude ethyl ester is purified by flash column chromatography.
Step 3: Saponification
-
Dissolve the purified ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate (8 mmol) in a 3:1 mixture of THF and water (40 mL).
-
Add lithium hydroxide monohydrate (16 mmol) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, partially remove the THF in vacuo.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 3-4 with 1N HCl at 0 °C.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to afford the final product, this compound.
Caption: Convergent HWE synthesis pathway.
Comparison of Synthetic Pathways and Data Summary
Both pathways offer viable routes to the target compound, but they differ in their practical application. The choice of route often depends on the desired scale, stereochemical requirements, and available starting materials.
| Parameter | Pathway 1 (from Aspartic Acid) | Pathway 2 (HWE Approach) |
| Starting Materials | L-Aspartic Acid (Inexpensive, chiral) | N-Boc-Serinol, Triethyl phosphonoacetate |
| Number of Steps | Generally longer (4-6 steps) | Shorter, more convergent (3 steps) |
| Stereocontrol | Can preserve chirality from starting material. | Achiral unless a chiral phosphonate or base is used. HWE provides excellent E/Z control. [11] |
| Key Challenges | Selective reduction of one of two carboxylic acids. Potential for racemization. | Preparation and handling of the unstable Boc-amino-acetaldehyde. |
| Overall Yield | Typically moderate due to multiple steps. | Often higher due to convergence. |
| Scalability | Can be challenging due to multiple transformations and purifications. | Generally more amenable to scale-up. |
Conclusion
The synthesis of this compound is a well-established process crucial for the advancement of medicinal chemistry. The Horner-Wadsworth-Emmons pathway stands out for its efficiency, convergence, and excellent stereochemical control over the formation of the (E)-alkene, making it a preferred method in many research settings. [7]The route beginning from L-aspartic acid, while longer, offers an alternative strategy that leverages an inexpensive chiral pool starting material. The selection of the optimal synthetic route will ultimately be guided by the specific objectives of the research program, including scale, cost, and the required optical purity of the final compound.
References
- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.
- CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents.
-
Allan, R. D. (1979). Synthesis of Analogues of GABA. II* 4-Alkyl-4-aminobnt-2-enoic Acids and a New Synthesis of Some Vinyl a-Amino Acids. Australian Journal of Chemistry, 32(11), 2507-2511. Available at: [Link]
- EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use - Google Patents.
-
Williams, R. M., & Looper, R. E. (2012). Amino Acids using 4-tert-Butoxycarbonyl-5,6-diphenyl-morpholin-2-one. Organic Syntheses, 89, 394-403. Available at: [Link]
-
A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid - ResearchGate. Available at: [Link]
-
Tellier, P. A., et al. (1987). Synthesis of Gamma Vinyl GABA. Journal of Labelled Compounds and Radiopharmaceuticals, 25(8), 865-868. Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]
-
A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE - Organic Syntheses. Available at: [Link]
-
Stereoselective Synthesis of γ-Amino Acids | Request PDF - ResearchGate. Available at: [Link]
-
Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]
-
Seebach, D., et al. (2007). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Helvetica Chimica Acta, 90(2), 325-359. Available at: [Link]
-
Mali, S. M., et al. (2011). Synthesis of α, β-unsaturated γ-amino esters with unprecedented high (E)-stereoselectivity and their conformational analysis in peptides. Organic & Biomolecular Chemistry, 9(19), 6566-6574. Available at: [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]
-
Analogs of γ-vinyl GABA. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Chemical Technology: An Indian Journal, 10(4), 132-135. Available at: [Link]
-
Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230. Available at: [Link]
-
Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination - Green Chemistry (RSC Publishing). Available at: [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. Available at: [Link]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. Available at: [Link]
-
(Z)-4-Amino-2-butenoic acid - Wikipedia. Available at: [Link]
-
Asymmetric Access of γ-Amino Acids and γ-Amino Phosphonic Acid Derivatives via Copper-Catalyzed Enantioselective and Regioselective Hydroamination - CCS Chemistry. Available at: [Link]
-
Kwak, S. H., & Garris, S. (2023). Biochemistry, Gamma Aminobutyric Acid. In StatPearls. StatPearls Publishing. Available at: [Link]
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Technical Guide: Boc-Protected Unsaturated Amino Acid Derivatives
Strategies for Synthesis, Functionalization, and Peptidomimetic Design
Executive Summary
This guide details the chemistry, synthesis, and application of tert-butyloxycarbonyl (Boc)-protected unsaturated amino acids.[1] These derivatives—ranging from backbone-unsaturated dehydroamino acids to side-chain alkenyl/alkynyl variants—serve as critical pharmacophores in modern drug design. They enable the synthesis of "stapled" peptides, provide conformational constraints to lock bioactive geometries, and serve as handles for bio-orthogonal functionalization.[]
Structural Classification & Strategic Utility
Unsaturated amino acid derivatives fall into two distinct mechanistic classes. Understanding this distinction is vital for selecting the correct synthetic pathway.
A. -Dehydroamino Acids ( AAs)
-
Structure: The double bond exists between the
and carbons (e.g., Ala, Phe). -
Utility: These induce strong conformational constraints, typically forcing the peptide backbone into a planar conformation (
hybridization at ). They effectively block proteolytic cleavage. -
Key Challenge: They are Michael acceptors and can be prone to nucleophilic attack during deprotection or cleavage if not handled correctly.
B. Side-Chain Unsaturated Amino Acids[3][4]
-
Structure: The unsaturation is distal to the backbone (e.g., Allylglycine, Propargylglycine, Olefin-bearing non-canonical acids).
-
Utility: These are the building blocks for Peptide Stapling (via Ring-Closing Metathesis) and Click Chemistry . They allow for macrocyclization without altering the electronic properties of the amide backbone.
Synthesis Strategies
The Horner-Wadsworth-Emmons (HWE) Route for AAs
The most robust method for generating Boc-protected
Mechanism Visualization
The following diagram illustrates the HWE pathway utilizing a Boc-protected phosphonate to generate the dehydroamino acid.
Figure 1: HWE Olefination strategy for the stereoselective synthesis of Boc-protected dehydroamino acids.
Experimental Protocols
Protocol A: Synthesis of N-Boc-Allylglycine Methyl Ester
Target: Side-chain unsaturation for stapling applications. Method: Zinc-Mediated Palladium-Catalyzed Cross-Coupling (Negishi Coupling).
This protocol avoids the racemization often seen in direct alkylation of glycine enolates.
Reagents:
-
(Boc-L-Alanine methyl ester derived) Zinc Reagent
-
Vinyl bromide (1.0 M in THF)
- (Catalyst)
- (Ligand)
-
DMF/THF (Solvent)
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve
(0.025 equiv) and (0.1 equiv) in dry DMF. Stir at room temperature for 15 minutes until the solution turns deep orange/brown. -
Coupling: Cool the mixture to 0°C. Add vinyl bromide (1.5 equiv).
-
Zinc Addition: Via cannula, transfer the pre-formed Boc-iodoalanine-derived organozinc reagent (in THF) dropwise to the catalyst mixture over 20 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).[3]
-
Quench: Quench with saturated aqueous
. Extract 3x with . -
Purification: Dry organic layers over
, concentrate, and purify via flash chromatography (Silica gel).
Yield Expectation: 75-85%.
Stereochemical Integrity:
Protocol B: On-Resin Ring-Closing Metathesis (RCM)
Target: Macrocyclization ("Stapling") of a Boc-protected peptide. Context: This protocol is designed for solid-phase peptide synthesis (SPPS). Note that while Fmoc is common, Boc-SPPS is preferred for "difficult" sequences prone to aggregation, as the TFA cleavage removes the resin and side-chain protection simultaneously.
Reagents:
-
Resin-bound peptide (containing two allyl-glycine or alkenyl residues at
or positions). -
Grubbs Catalyst (1st Gen): Bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride.
-
Solvent: 1,2-Dichloroethane (DCE) (Degassed).
Step-by-Step Methodology:
-
Preparation: Swell the peptide-resin in degassed DCE for 20 minutes.
-
Catalyst Solution: Dissolve Grubbs Catalyst (20 mol% relative to peptide loading) in degassed DCE. Note: The solution should be purple.
-
Reaction: Add the catalyst solution to the resin.[4][5] Agitate gently (rocking, not stirring) at room temperature for 2 hours under an inert atmosphere (
or Ar).-
Critical: Do not use a magnetic stir bar, as it grinds the resin.
-
-
Refresh: Drain the solvent. Repeat step 2 and 3 with fresh catalyst for another 2 hours to ensure high conversion.
-
Washing: Drain and wash the resin with DCE (3x), DCM (3x), and MeOH (3x) to remove ruthenium byproducts.
-
Cleavage: Proceed with standard HF (if Boc-SPPS) or TFA (if Fmoc-SPPS) cleavage protocols.
Data Summary: RCM Efficiency
| Parameter | Condition | Rationale |
| Solvent | 1,2-Dichloroethane (DCE) | Higher boiling point than DCM; promotes active catalyst species. |
| Concentration | 10 mM | High dilution favors intramolecular cyclization over intermolecular dimerization. |
| Catalyst Load | 20 mol% x 2 | Metathesis on solid support is slower than in solution; double coupling ensures completion. |
Applications in Drug Design[2][8][9][10]
Peptide Stapling
The primary application of Boc-protected alkenyl amino acids is the synthesis of "stapled peptides." By incorporating these residues at positions
Mechanism of Action:
-
Entropy Reduction: The macrocycle reduces the entropic cost of binding to a target.
-
Protease Shielding: The hydrocarbon staple sterically hinders proteases, significantly increasing plasma half-life.
-
Cell Permeability: The staple buries polar amide bonds and increases lipophilicity, often enabling intracellular access.
Figure 2: Workflow for converting linear Boc-peptides into stapled helices via RCM.
Critical Handling & Stability
When working with Boc-protected unsaturated derivatives, specific stability profiles must be observed to prevent side reactions.
-
Acid Sensitivity: The Boc group is labile to strong acids (TFA, HCl/Dioxane).[6]
-
Risk: Premature deprotection during silica gel chromatography if the silica is acidic.
-
Mitigation: Add 1% Triethylamine to the eluent during purification of Boc-intermediates.
-
-
Hydrogenation Compatibility:
-
Issue: Catalytic hydrogenation (
, Pd/C) used to remove Cbz or Bzl groups will reduce the alkene/alkyne side chain. -
Solution: Use orthogonal protection (e.g., Fmoc) if hydrogenation is required elsewhere, or perform hydrogenation after the RCM step if a saturated staple is desired.
-
-
Base Stability: Boc is stable to base. This allows for the use of strong bases (LiHMDS, NaH) required for alkylation reactions to install the unsaturated side chain without affecting the N-terminal protection.
References
-
Atmuri, N. D. P., & Lubell, W. D. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction.[7][8] Organic Syntheses, 92, 1-12. Link
-
Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996).[5] Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides.[4] Journal of the American Chemical Society, 118(40), 9606–9614. Link
-
Ferreira, P. M. T., Monteiro, L. S., & Pereira, G. (2019). Synthesis of α,β-Dehydroamino Acids. Amino Acids, 51, 1-25. Link
-
Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. Link
-
Biotage Application Note. (2023). Optimized Ring-Closing Metathesis for Stapled Peptides. Biotage Technical Resources. Link
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An In-Depth Technical Guide to the Safe Handling of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
Section 1: Introduction & Compound Profile
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a specialized chemical intermediate of significant value to researchers in organic synthesis and pharmaceutical development.[1] Structurally, it is an amino acid derivative featuring two key functional components:
-
A tert-butoxycarbonyl (Boc) Protecting Group: This acid-labile group is a cornerstone of modern peptide synthesis. It effectively masks the primary amine, preventing unwanted side reactions during synthetic sequences, yet can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[][3][4][5]
-
An Unsaturated Carboxylic Acid Backbone: The but-2-enoic acid moiety introduces conformational rigidity, a feature exploited by medicinal chemists to design peptides and peptidomimetics with constrained structures for studying structure-activity relationships (SAR).[1]
Given its dual functionality, understanding the specific handling and safety requirements of this compound is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of its hazard profile, necessary precautions, and emergency procedures.
Section 2: Hazard Identification and Risk Assessment
While a universally harmonized GHS classification for this compound is not consistently reported across all suppliers, a risk assessment based on its constituent functional groups and data from analogous structures is critical. The primary potential hazards stem from the carboxylic acid functionality and the potential for the compound to be a fine powder or dust.
Many safety data sheets for structurally similar Boc-protected amino acids and unsaturated carboxylic acids indicate a potential for irritation.[6][7][8][9] For instance, aggregated GHS data for the saturated analogue, 4-(((tert-butoxy)carbonyl)amino)butanoic acid, shows that while a majority of notifications do not classify it as hazardous, a notable percentage report it as causing skin irritation, serious eye irritation, and respiratory irritation.[10] Therefore, it is prudent to handle this compound with the assumption that it poses these risks.
Table 1: Potential Hazard Profile based on Analogous Compounds
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[6][10][11][12] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[6][10][11][12] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation.[10][11][12] |
Chemical Reactivity and Stability
The compound is generally stable under recommended storage conditions.[6][13] The most significant reactivity concern is the acid-lability of the Boc group.[][3] Contact with strong acids will cleave the protecting group, generating tert-butyl cations, which can lead to isobutylene gas evolution and potentially alkylate other nucleophilic species present.[3][4] The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[14][15] Hazardous decomposition products upon combustion include oxides of carbon and nitrogen.[16][17]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is essential.
Hierarchy of Controls
The most effective safety strategies involve designing out hazards. For handling this compound, the hierarchy of controls should be applied as follows:
Caption: Required sequence for donning and doffing PPE.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166. [13][18]* Skin Protection: Wear a flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile rubber). [6]Gloves must be inspected before use and disposed of properly after handling. * Respiratory Protection: If engineering controls are insufficient or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator. [18]
Section 4: Standard Operating Procedures for Safe Handling
Adherence to established protocols minimizes the risk of exposure and contamination.
Weighing and Transferring the Solid
-
Preparation: Ensure the chemical fume hood is operational. Place a disposable weigh boat or paper on the analytical balance.
-
Aliquotting: Carefully transfer the required amount of the solid compound from the stock container to the weigh boat using a clean spatula. Avoid creating dust clouds. [16]3. Closure: Immediately and tightly reseal the main stock container. [6][13]4. Transfer: Gently transfer the weighed solid into the reaction vessel within the fume hood.
-
Decontamination: Clean the spatula and any contaminated surfaces. Dispose of the weigh boat in the designated solid chemical waste container.
-
Hygiene: After handling, always wash hands thoroughly with soap and water. [6][19]Do not eat, drink, or smoke in the laboratory area. [14][19]
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale & References |
|---|---|---|
| Temperature | Store refrigerated in a cool area. | To ensure chemical stability and prevent degradation. [6][13] |
| Atmosphere | Dry, inert atmosphere (e.g., under nitrogen or argon) is preferable for long-term storage. | To protect from moisture. [6][14][17] |
| Container | Keep container tightly closed and upright. | To prevent leakage and contamination. [6][13][14] |
| Incompatibles | Store away from strong oxidizing agents, strong acids, and strong bases. | To prevent unintended reactions, including cleavage of the Boc group by acids. [14][15]|
Section 6: Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [11][13]* Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice. [6][19][20]* Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should provide oxygen. Seek medical attention. [11][14][19]* Ingestion: Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [11][13][21]
Spill Response Protocol
For a small spill of solid material:
Caption: Step-by-step procedure for a small chemical spill.
-
Isolate: Restrict access to the spill area.
-
PPE: Wear appropriate PPE, including respiratory protection if dust is present. [16]3. Cleanup: Carefully sweep up the material and place it into a suitable, sealed container for disposal. Avoid actions that generate dust. [16]4. Ventilation: Ensure the area is well-ventilated.
-
Decontamination: Clean the spill area with soap and water.
-
Waste: Dispose of the waste according to institutional and local regulations. Do not allow the product to enter drains. [13][16][17]
Section 7: Waste Disposal
All chemical waste, including contaminated materials and empty containers, must be disposed of in accordance with all applicable federal, state, and local environmental regulations. [14][19]Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on proper disposal procedures.
Section 8: Conclusion
This compound is a valuable synthetic building block that can be handled safely by adhering to standard laboratory safety protocols. The primary risks are associated with potential skin, eye, and respiratory irritation. A thorough understanding of its reactivity, particularly the acid-lability of the Boc group, is essential. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the established procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.
References
- Combi-Blocks. (2023, January 2). Safety Data Sheet.
- TCI Chemicals. (2024, December 10). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
- European Composites Industry Association. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins.
- Benchchem. (n.d.). This compound.
- PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.
- Betco. (n.d.). SAFETY DATA SHEET.
- PlasticsEurope. (n.d.). Safe handling of unsaturated polyester resins.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
- MedChemExpress. (2025, December 22). 2-(4-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid-SDS.
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
- AAPPTec, LLC. (n.d.). Safety Data Sheet.
- ChemicalBook. (2025, August 8). (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoic acid.
- Enamine. (n.d.). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ABX - advanced biochemical compounds. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- Sigma-Aldrich. (n.d.). BOC-ON.
- ZhongTritium. (n.d.). Toxicity of common raw materials for unsaturated polyester resin.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- Lab Pro Inc. (n.d.). 2-[2-[(tert-Butoxycarbonyl)amino]ethoxy]ethanol, 5G.
- The Royal Society of Chemistry. (2015, October 28). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl.
- TCI Chemicals. (n.d.). N-(tert-Butoxycarbonyl)-4-aminobutyric Acid.
- TCI AMERICA. (n.d.). (S)-4-Amino-2-(tert-butoxycarbonylamino)butyric Acid.
Sources
- 1. This compound | 180913-22-8 | Benchchem [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. upresins.org [upresins.org]
- 8. legacy.plasticseurope.org [legacy.plasticseurope.org]
- 9. Toxicity of common raw materials for unsaturated polyester resin - ZhongTritium | Leading Resin Manufacturer and Exporter | Durable, Corrosion-Resistant Resins for Global Industries [tritiumupr.com]
- 10. 4-(((Tert-butoxy)carbonyl)amino)butanoic acid | C9H17NO4 | CID 294894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. combi-blocks.com [combi-blocks.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. peptide.com [peptide.com]
- 17. crude.abx.de [crude.abx.de]
- 18. fishersci.com [fishersci.com]
- 19. enamine.enamine.net [enamine.enamine.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sds.betco.com [sds.betco.com]
Methodological & Application
Application Note: Advanced Solid-Phase Peptide Synthesis (SPPS) with Unsaturated Amino Acids
Executive Summary & Strategic Rationale
The incorporation of unsaturated amino acids—specifically
The Failure Mode: Standard protocols fail primarily due to nucleophilic conjugate addition (Michael addition) . The secondary amine used for Fmoc removal (typically 20% Piperidine) acts as a nucleophile, attacking the electrophilic
The Solution: This protocol details a modified Fmoc chemistry utilizing non-nucleophilic bases (DBU) for deprotection and chemically distinct coupling environments (Collidine/HATU) to preserve unsaturation integrity.
Critical Mechanistic Insight
Before beginning synthesis, researchers must distinguish between the two classes of unsaturation, as they dictate the protocol severity:
| Unsaturation Type | Example Residues | Primary Risk | Protocol Modification |
| Type A: Backbone Conjugated | Dehydroalanine ( | High: Michael Addition by Piperidine. | MANDATORY: DBU-based deprotection. |
| Type B: Side-Chain Isolated | Allylglycine, Pentenylglycine (RCM precursors) | Low: Generally stable to Piperidine. | Standard: Standard Fmoc, but avoid Grubbs catalyst poisoning (no sulfur). |
Visualization: The Michael Addition Trap
The following diagram illustrates the chemical pathway leading to sequence failure when standard protocols are applied to Type A residues.
Figure 1: Mechanism of failure during standard Fmoc deprotection of
Detailed Experimental Protocol
Phase 1: Resin & Linker Selection
Objective: Minimize acid exposure during cleavage to prevent hydration of the double bond.
-
Recommended: Rink Amide ChemMatrix or Sieber Amide resin.
-
Why: ChemMatrix offers superior swelling for hydrophobic unsaturated peptides. Sieber amide allows cleavage at 1% TFA, protecting acid-sensitive alkenes.
-
-
Loading: Low loading (0.2 – 0.4 mmol/g) is preferred to prevent aggregation, as unsaturated residues often induce
-turn secondary structures on-resin.
Phase 2: The Modified Coupling Cycle
Applies to the attachment of the unsaturated amino acid and subsequent residues.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: 2,4,6-Collidine (TMP).
-
Scientific Integrity: DIPEA is avoided here. Collidine is a weaker, more sterically hindered base, significantly reducing the risk of base-catalyzed
-proton abstraction (racemization) or isomerization of the double bond.
-
Step-by-Step Coupling:
-
Dissolve Amino Acid (3.0 eq) and HATU (2.9 eq) in dry DMF.
-
Add Collidine (6.0 eq) immediately prior to addition to the resin.
-
Reaction Time: 45–60 minutes.
-
Note:
AAs are sterically demanding. Double coupling is often required.[1]
-
-
Wash: DMF (3x), DCM (3x), DMF (3x).
Phase 3: The "Safe" Deprotection Strategy (Crucial Step)
This step replaces standard 20% Piperidine.
Reagent Preparation:
-
Solution A: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF (v/v).
-
Solution B: 1% HOBt in DMF (additive to suppress aspartimide formation, which DBU promotes).
Protocol:
-
Drain the reaction vessel.
-
Add Solution A (approx. 10 mL/g resin).
-
Agitate for 3 x 3 minutes (Short bursts are safer than one long exposure).
-
Immediate Wash: Extensive washing with DMF (5x) is critical to remove residual DBU, which is difficult to wash out compared to piperidine.
Self-Validating Checkpoint: Perform a Chloranil Test (for secondary amines) or Kaiser Test (for primary amines) after deprotection.
-
Observation: If deprotecting a
AA, the amine is an enamine. These react slowly with ninhydrin. A micro-cleavage and HPLC/MS check is the only truly reliable validation method here.
Phase 4: Cleavage & Isolation
Cocktail: High-Silane Cocktail (TFA/TIS/H2O – 95:2.5:2.5).
-
Avoid: Ethanedithiol (EDT) or Thioanisole if possible. Thiols can add to the double bond under certain conditions or if the TFA concentration drops during evaporation.
-
Duration: 2 hours at room temperature.
-
Precipitation: Cold Diethyl Ether.
Workflow Visualization
The following flowchart dictates the decision logic for handling different types of unsaturated residues within a sequence.
Figure 2: Decision matrix for SPPS cycles involving unsaturated amino acids.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Mass +85 Da (approx) | Piperidine Adduct | Switch from Piperidine to 2% DBU . Ensure flow washes are efficient. |
| Mass +18 Da | Hydration of Alkene | Cleavage cocktail was too old (wet) or cleavage time too long. Use fresh anhydrous TFA. |
| Incomplete Coupling | Steric Hindrance of | Switch to Acid Fluorides or extend coupling time with HATU. Double couple. |
| Aspartimide Formation | DBU Side Reaction | Add 0.1M HOBt to the DBU deprotection solution. |
| Isomerization ( | Base Catalysis | Replace DIPEA with Collidine or 2,6-Lutidine during coupling. |
References
-
Wojcik, F., & Seitz, O. (2021). Facile Synthesis of Dehydroalanine-Containing Peptides via a Tolerant One-Pot Elimination of Selenocysteine.Journal of Organic Chemistry . [Link]
-
Li, X., et al. (2010). Synthesis of Dehydroamino Acid-Containing Peptides by Solid-Phase Methods.Current Organic Synthesis . [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.Nature Protocols . [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.Chemical Reviews . (Reference for DBU/Piperidine kinetics). [Link]
Sources
Application Note: Incorporation of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid into Peptidomimetics
[1]
Abstract & Introduction
This guide details the protocols for incorporating 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (Boc-GABA-alkene; CAS: 89711-09-1) into peptide backbones. This vinylogous amino acid is a critical building block in the design of peptidomimetics and targeted covalent inhibitors (TCIs) .
Unlike standard
-
Conformational Rigidity: The double bond restricts bond rotation, forcing the peptide backbone into specific secondary structures (e.g.,
-turn mimetics or extended sheets), useful for disrupting protein-protein interactions (PPIs). -
Electrophilic Reactivity: The conjugated system serves as a Michael acceptor, enabling the design of "warheads" that covalently target nucleophilic residues (specifically Cysteine) in active sites of proteases or kinases.
This document provides optimized protocols for both Solution Phase and Solid Phase Peptide Synthesis (SPPS) , addressing the unique challenges posed by the lower reactivity of the conjugated carboxylic acid and the stability of the Michael acceptor system.
Chemical Properties & Handling[1][2][3]
| Property | Specification |
| Chemical Name | (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid |
| Structure | Boc-NH-CH₂-CH=CH-COOH |
| Molecular Weight | 201.22 g/mol |
| Reactivity Class | Vinylogous Amino Acid / Michael Acceptor |
| Solubility | Soluble in DMF, DMSO, DCM; Sparingly soluble in water |
| Storage | -20°C, Desiccated (Hygroscopic) |
| Stability | Stable to weak bases; Sensitive to strong nucleophiles (thiols, free amines) in solution over prolonged periods.[1] |
Critical Handling Note: Due to the conjugated nature of the carboxylic acid, the electrophilicity of the carbonyl carbon is reduced compared to saturated amino acids, making activation more difficult. Conversely, the
Experimental Protocols
Protocol A: Solution Phase Coupling (Segment Condensation)
Recommended for incorporating the unit into short peptidomimetic fragments or when SPPS yields are low.
Rationale: The conjugated acid reacts sluggishly. Standard EDC/HOBt couplings often fail or proceed slowly. We utilize HATU for rapid activation or the Mixed Anhydride method for scale-up.
Materials:
-
Boc-4-aminobut-2-enoic acid (1.0 equiv)
-
Amine component (C-protected amino acid/peptide) (1.0 equiv)
-
HATU (1.1 equiv)
-
HOAt (1.1 equiv) - Optional, boosts rate
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation: Dissolve Boc-4-aminobut-2-enoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (1.0 eq) and stir at 0°C for 10 minutes. Note: The solution may turn yellow; this is the active ester forming.
-
Coupling: Add the amine component (1.0 eq) and the remaining DIPEA (2.0 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
-
QC Check: Monitor by TLC or LC-MS. The conjugated alkene has a distinct UV signature (approx. 210–220 nm shift) compared to standard peptides.
-
-
Work-up: Dilute with EtOAc, wash with 5% citric acid (removes HOAt/DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄.
Protocol B: Solid Phase Peptide Synthesis (SPPS)
Recommended for library synthesis. Note: This building block is Boc-protected.[2] It is most compatible with Boc-SPPS or as the N-terminal cap in Fmoc-SPPS.
Challenge: If used in the middle of an Fmoc-sequence, the Boc group must be removed with TFA, which is incompatible with standard Fmoc resins (Wang, Rink Amide) unless they are intended for cleavage. Strategy: We describe the protocol for using this as an N-terminal Warhead in Fmoc-SPPS (leaving the Boc on, or removing it during global cleavage).
Materials:
-
Resin-bound peptide (Fmoc-deprotected, free N-terminus)
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.
-
Solvent: DMF.
Step-by-Step Procedure:
-
Swelling: Swell the resin in DMF for 30 minutes.
-
Cocktail Preparation:
-
Dissolve Boc-4-aminobut-2-enoic acid (3.0 equiv relative to resin loading).
-
Add HATU (2.9 equiv).
-
Add DIPEA (6.0 equiv).
-
Pre-activation: Let stand for 2–5 minutes (crucial for conjugated acids).
-
-
Coupling: Add the cocktail to the resin. Shake/Agitate for 2 hours at Room Temperature.
-
Optimization: Double coupling (repeat step 2-3) is highly recommended due to slower kinetics.
-
-
Washing: Wash resin with DMF (3x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test. If blue (positive), repeat coupling. If colorless (negative), proceed.
-
Cleavage (Global): Treat resin with TFA/TIS/H₂O (95:2.5:2.5).
-
Result: The Boc group is removed, yielding the free amine H₂N-CH₂-CH=CH-CO-Peptide .
-
Note: If the Boc group is required in the final product, use a hyper-acid-sensitive resin (e.g., 2-Chlorotrityl) and cleave with 1% TFA in DCM, or use a non-acid cleavage linker.
-
Mechanism of Action: Covalent Inhibition[6][7]
When incorporated as a warhead, the vinylogous amino acid acts via a Michael Addition mechanism. The diagram below illustrates the targeting of a Cysteine residue in a protein active site.
Caption: Kinetic mechanism of Targeted Covalent Inhibitors (TCIs). The vinylogous amino acid warhead aligns within the active site, facilitating nucleophilic attack by the catalytic cysteine, resulting in irreversible inactivation.
Workflow: Synthesis & Validation
The following workflow outlines the critical path from building block to validated peptidomimetic.
Caption: Step-by-step synthetic workflow. Note the emphasis on extended coupling times and rigorous QC due to the reduced reactivity of the unsaturated carboxylic acid.
Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Coupling Efficiency | Conjugated acid is a poor electrophile. | Use HATU or COMU . Increase temperature to 40°C (caution: check stability). Double couple. |
| Michael Adducts (Impurities) | Presence of free thiols or excess amines during synthesis. | Ensure all reagents are free of thiols. Avoid using piperidine after the unit is installed if possible (use DBU for Fmoc removal if necessary, though short piperidine exposure is usually tolerated). |
| Missing Product Mass | Incomplete TFA cleavage or precipitation issues. | The vinylogous backbone is hydrophobic. Dissolve crude peptide in DMSO/Water before HPLC. |
| Shift in UV Spectrum | Loss of double bond. | If the characteristic UV shoulder (210-230nm) is lost, the double bond may have been reduced or reacted. Check for inadvertent hydrogenation or nucleophilic attack. |
References
-
Vinylogous Amino Acids in Peptidomimetics
-
Gennari, C., & Piarulli, U. (1998). Vinylogous Peptides. Chemical Reviews.
-
-
Covalent Inhibition Mechanisms
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery.
-
-
Solid Phase Peptide Synthesis (SPPS)
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
-
Synthesis of 4-Aminobut-2-enoic Acid Derivatives
-
Wipf, P., et al. (2005). Synthesis of Vinylogous Amino Acids. Organic Letters. (General methodology reference).
-
Disclaimer: This protocol is intended for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for specific safety information regarding the reagents used.
Application Note: 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid in Drug Design
This Application Note and Protocol Guide details the use of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (also known as Boc-vinylogous glycine or Boc-4-aminocrotonic acid ) in medicinal chemistry.
Introduction & Chemical Profile
This compound represents a critical "hybrid" building block in modern medicinal chemistry. Structurally, it is a
-
Conformational Constraint: As a vinylogous amino acid , it extends the peptide backbone by two carbons (
to ) while locking the rotatable bonds into a rigid alkene geometry. This is essential for designing foldamers and peptidomimetics with enhanced proteolytic stability. -
Electrophilic Warhead: The
-unsaturated carbonyl system acts as a Michael acceptor . When coupled to an amine, the resulting crotonamide is a "tunable" covalent warhead capable of targeting non-catalytic cysteine residues in kinases and proteases.
Chemical Specifications
| Property | Specification |
| IUPAC Name | (E)-4-((tert-Butoxycarbonyl)amino)but-2-enoic acid |
| Common Names | Boc-vinylogous glycine; Boc-4-aminocrotonic acid |
| Molecular Formula | |
| Molecular Weight | 201.22 g/mol |
| Reactive Moiety | |
| Protecting Group | Boc (Acid labile; removed by TFA/HCl) |
| Stereochemistry | Typically supplied as the (E)-isomer (Trans); (Z)-isomer is known as a GABA analog.[1][2][3] |
Core Applications
A. Peptidomimetics & Foldamers
Replacing a natural
-
Induces Secondary Structure: The (E)-alkene favors extended conformations (
-sheet mimetics), while the (Z)-isomer can induce turns. -
Increases Metabolic Stability: The non-natural backbone is unrecognized by standard proteases, prolonging plasma half-life.
B. Targeted Covalent Inhibitors (TCIs)
This compound is a precursor to crotonamide warheads . Unlike highly reactive acrylamides, crotonamides are often less electrophilic, offering "tunable" reactivity that reduces off-target toxicity. They selectively react with nucleophilic cysteines in the target protein's binding pocket.
C. GABA Analogs (Neurochemistry)
The free amine form (after Boc removal) is a conformationally restricted analog of
-
(E)-Isomer (TACA): Agonist at GABA-A and GABA-C receptors.
-
(Z)-Isomer (CACA): Selective partial agonist for GABA-C receptors.
Experimental Protocols
Protocol 1: Synthesis of Crotonamide Covalent Warheads
Objective: To couple this compound to a scaffold amine (
Reagents:
-
Scaffold Amine (
) -
Coupling Agent: HATU or EDC/HOBt (HATU is preferred for faster reaction to minimize isomerization)
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve This compound (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir at
for 5 minutes. -
Coupling: Add HATU (1.1 equiv). Stir for 10 minutes at
to form the activated ester. Note: Keep temperature low to prevent alkene isomerization. -
Amine Addition: Add the Scaffold Amine (
, 1.0 equiv). -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for the formation of the Boc-protected crotonamide.
-
Workup: Dilute with EtOAc, wash with 1N HCl (cold), saturated
, and brine. Dry over and concentrate. -
Deprotection (Warhead Activation): Dissolve the intermediate in DCM/TFA (2:1). Stir for 30 minutes at RT. Evaporate volatiles to yield the final Amino-Crotonamide Warhead (as a TFA salt).
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: To insert the vinylogous glycine unit into a peptide chain.
Critical Note: The vinylogous acid is less reactive than standard amino acids due to conjugation. Double coupling is recommended.
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for 30 min.
-
Deprotection: Remove Fmoc from the previous amino acid (if applicable) using 20% Piperidine/DMF. Note: If using Boc-chemistry, remove Boc with neat TFA.
-
Coupling Cocktail:
-
Boc-Vinylogous Glycine (3.0 equiv)
-
PyBOP (3.0 equiv) or DIC/Oxyma
-
DIPEA (6.0 equiv) in DMF.
-
-
Execution: Add cocktail to resin. Shake for 2 hours at RT.
-
Monitoring: Perform a Kaiser test (ninhydrin). If positive (blue), repeat the coupling step.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Mechanism of Action: Covalent Inhibition
The following diagram illustrates the mechanism by which a drug derived from this building block covalently inhibits a target enzyme (e.g., a kinase with a Cysteine in the ATP pocket).
Caption: Mechanism of Targeted Covalent Inhibition via Michael Addition. The crotonamide warhead (derived from the title compound) undergoes nucleophilic attack by a specific cysteine residue, forming a permanent covalent bond.
Troubleshooting & Handling
-
Isomerization: The (E)-alkene is thermodynamically stable, but exposure to strong bases or high heat during coupling can lead to (E/Z) isomerization. Always use the mildest base possible (e.g., DIPEA or Collidine) and avoid prolonged heating.
-
Solubility: The compound is hydrophobic due to the Boc group. Ensure complete dissolution in DMF before adding coupling agents.
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). The alkene is susceptible to oxidation over long periods.
References
-
Gennari, C., et al. "Vinylogous Peptides: Synthesis and Conformational Studies." Journal of Organic Chemistry, 2002.
-
Johnston, G. A. R. "Medicinal Chemistry and Molecular Pharmacology of GABA-C Receptors." Current Topics in Medicinal Chemistry, 2002.
-
Singh, J., et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 2011.
-
Sutcliffe, M. J., et al. "Synthesis of Boc-4-aminocrotonic acid derivatives for peptidomimetic applications." Tetrahedron Letters, 2000.
Sources
- 1. (2E)-4-(((tert-butoxy)carbonyl)(methyl)amino)but-2-enoic acid | C10H17NO4 | CID 58758694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2E)-4-(((tert-butoxy)carbonyl)(methyl)amino)but-2-enoic acid | C10H17NO4 | CID 58758694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids | Igidov | Chimica Techno Acta [chimicatechnoacta.ru]
Application Note: High-Efficiency Coupling of Sterically Hindered Dehydroamino Acids (Boc-ΔAbu-OH)
Executive Summary & Mechanistic Challenge
The incorporation of
Furthermore, the conjugation of the double bond with the carbonyl group creates a vinylogous amide system. This delocalization lowers the electrophilicity of the carbonyl carbon, making it resistant to standard activation methods (e.g., DIC/HOBt).
Key Advantage of Boc-Protection: Unlike amide-capped dehydroamino acids (e.g., Acetyl-ΔAbu), the carbamate (Boc) protecting group significantly suppresses azlactone formation —a common side reaction that terminates chain elongation. This protocol leverages that stability to employ high-energy activation strategies (Acid Fluorides) without causing rapid cyclization.
Mechanistic Visualization: The Coupling Barrier
The following diagram illustrates the kinetic barriers preventing standard coupling and the optimized pathway using Acid Fluorides.
Caption: Figure 1. Comparative mechanistic pathways. Standard esters face significant steric/electronic barriers, increasing the risk of Michael addition side reactions. The Acid Fluoride pathway (green) utilizes a smaller, more reactive leaving group to bypass these barriers.
Reagent Selection Matrix
For hindered dehydroamino acids, standard carbodiimides are insufficient. The choice lies between high-activity uronium salts and acid fluorides.
| Reagent Class | Reagent | Suitability for Boc-ΔAbu | Pros | Cons |
| Acid Fluoride | TFFH | Optimal | Generates -COF; smallest leaving group; highest reactivity for hindered centers. | Requires dry solvents; moisture sensitive. |
| Uronium (Aza) | HATU | High | 7-aza group provides anchimeric assistance; standard for difficult peptides. | Bulky leaving group (OAt) can still face steric clash; expensive. |
| Oxyma-based | COMU | High | Safer than HATU; lower epimerization risk; often higher yield. | Less stability in solution than phosphonium salts. |
| Carbodiimide | DIC/HOBt | Do Not Use | Too slow; leads to side reactions (N-acyl urea). | Inefficient activation of conjugated systems. |
Protocol A: The "Sledgehammer" Method (Acid Fluoride via TFFH)
Recommended for: Direct coupling of Boc-ΔAbu-OH to secondary amines or extremely hindered resin-bound residues.
Principle: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid in situ into an acid fluoride. The fluoride atom is small (low steric demand) and highly electron-withdrawing, restoring the electrophilicity of the conjugated carbonyl.
Materials
-
Amino Acid: Boc-ΔAbu-OH (3–5 equivalents relative to resin loading).
-
Reagent: TFFH (3–5 equivalents).
-
Base: DIEA (Diisopropylethylamine) (6–10 equivalents).
-
Solvent: Anhydrous Dichloromethane (DCM) or NMP (N-Methyl-2-pyrrolidone). Note: DCM favors acid fluoride formation; NMP favors the coupling rate.
Step-by-Step Procedure
-
Resin Preparation:
-
Swell the resin in DCM for 20 minutes.
-
Deprotect the N-terminus of the resin-bound peptide (if Fmoc: 20% Piperidine/DMF; if Boc: 50% TFA/DCM).
-
Crucial: Wash resin extensively (5x DCM) to remove all traces of nucleophilic scavengers or piperidine.
-
-
Pre-Activation (In Solution):
-
In a dry vial, dissolve Boc-ΔAbu-OH (4 eq) and TFFH (4 eq) in a minimal amount of anhydrous DCM/NMP (1:1 ratio).
-
Add DIEA (8 eq).
-
Observation: The solution may warm slightly.[1] Allow to activate for 15–20 minutes under Nitrogen/Argon. This ensures complete conversion to the acid fluoride.
-
-
Coupling:
-
Monitoring:
-
Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).
-
Note: Dehydroamino acids react slowly with ninhydrin; a negative test is reliable, but a positive test might be faint.
-
Protocol B: Microwave-Assisted HATU Coupling
Recommended for: Standard automated synthesizers or moderate hindrance.
Principle: Microwave irradiation provides the thermal energy to overcome the activation barrier caused by the rigid double bond, while HATU provides a highly reactive OAt-ester.
Parameters
-
Temperature: 75°C
-
Power: 25–30 Watts (to maintain temp without overshoot)
-
Time: 10 minutes (Pulse)
Step-by-Step Procedure
-
Dissolution: Dissolve Boc-ΔAbu-OH (4 eq) and HATU (3.9 eq) in NMP.
-
Base Addition: Add DIEA (8 eq) immediately before delivery to the resin. Do not pre-activate for >2 minutes to avoid guanidinylation of the amine.
-
Reaction:
-
Irradiate at 75°C for 5 minutes.
-
Cool, drain, and wash with DMF.
-
Re-couple: Repeat the coupling step once more (Double Coupling is mandatory for ΔAbu).
-
QC & Troubleshooting: The Self-Validating System
The primary failure mode for dehydroamino acids is Michael Addition (nucleophilic attack of the resin-bound amine onto the
Diagnostic Workflow
Use this logic flow to validate your coupling efficiency.
Caption: Figure 2. Troubleshooting logic for dehydroamino acid coupling. Distinguishing between non-reaction and Michael addition is critical for optimization.
Quantitative Data Summary
| Method | Avg. Yield (Boc-ΔAbu) | Purity | Risk Factor |
| DIC/HOBt (RT) | < 30% | Low | High (Azlactone/Deletion) |
| HATU (RT) | 60–75% | Moderate | Incomplete Coupling |
| HATU (MW 75°C) | 85–92% | High | Thermal degradation (low risk) |
| TFFH (Acid Fluoride) | > 95% | Very High | Moisture sensitivity |
References
-
Carpino, L. A., et al. (1990). "Acid fluorides: A new class of rapid, efficient coupling reagents for sterically hindered amino acids." Journal of the American Chemical Society.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Ferreira, P. M. T., et al. (2002). "Synthesis of α,β-dehydroamino acid derivatives." Tetrahedron.
-
Humphrey, J. M., & Chamberlin, A. R. (1997). "Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides." Chemical Reviews.
Sources
Mass spectrometry of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid containing peptides
Application Note: Mass Spectrometry Characterization of Peptides Containing 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid
Executive Summary
This application note details the protocol for the mass spectrometric (MS) analysis of peptidomimetics containing This compound (Boc-4-aminobut-2-enoic acid). This non-canonical amino acid (ncAA), a vinylogous analogue of glycine/GABA, is increasingly utilized in drug development to induce specific secondary structures (e.g.,
The presence of the acid-labile tert-Butoxycarbonyl (Boc) group and the
Chemical Context & Analytical Challenges
The Analyte
-
Core Residue: 4-aminobut-2-enoic acid (Vinylogous Glycine/GABA).
-
Protecting Group: tert-Butyloxycarbonyl (Boc).
-
Formula (Residue, Deprotected):
( ). -
Monoisotopic Mass Shift:
-
Internal (Deprotected): +83.0371 Da
-
N-Terminal (Boc-Protected): +183.0895 Da
-
Critical Analytical Challenges
-
Boc Lability: The Boc group is designed to be acid-labile. In Electrospray Ionization (ESI), high desolvation temperatures or cone voltages can trigger thermal degradation (loss of isobutene,
Da), leading to false identification of "deprotected" impurities. -
Isobaric Interferences: The loss of the tert-butyl group creates a species that may be isobaric with other synthetic byproducts (e.g., truncated sequences).
-
Fragmentation Efficiency: The conjugated double bond (
-unsaturation) stabilizes the peptide bond, potentially requiring higher Collision Induced Dissociation (CID) energies for effective sequencing.
Experimental Workflow
The following workflow integrates soft-ionization screening with high-energy sequencing.
Figure 1: Analytical workflow emphasizing the preservation of the Boc group during ionization.
Detailed Protocols
Sample Preparation
-
Solvent: Dissolve peptide in 50:50 Water:Acetonitrile.
-
Buffer: Avoid strong acids. Use 0.1% Formic Acid (FA) or 10 mM Ammonium Acetate (pH 6.5) if the Boc group is extremely labile.
-
Concentration: 1–10 µM (Avoid saturation to prevent space-charge effects).
Liquid Chromatography (LC) Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.05% Formic Acid (Lower acid content reduces on-column deprotection).
-
Mobile Phase B: Acetonitrile + 0.05% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (ESI-Q-TOF/Orbitrap)
To prevent in-source decay (ISD) of the Boc group, "soft" conditions are mandatory.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Standard for peptides. |
| Capillary Voltage | 2.8 – 3.2 kV | Moderate voltage prevents discharge. |
| Cone Voltage / S-Lens | Low (10–20 V) | Critical: High energy here strips the Boc group before MS1. |
| Desolvation Temp | < 250 °C | Minimizes thermal degradation of the carbamate. |
| Collision Gas | Nitrogen/Argon | Standard. |
Data Analysis & Fragmentation Logic
Validating the Precursor (MS1)
Before sequencing, confirm the integrity of the Boc group.
-
Target Mass:
-
Warning Sign: If the spectrum shows a dominant peak at
, in-source decay is occurring. Reduce Cone Voltage immediately. -
Adducts: Boc-peptides are hydrophobic; expect significant
and adducts.
Fragmentation Pathways (MS2)
The fragmentation of this compound containing peptides follows a specific hierarchy.
-
Primary Neutral Loss (Low Energy):
-
The most facile pathway is the loss of the tert-butyl cation (isobutene).
- .
-
Result:
. This is often the base peak at low collision energies (CE).
-
-
Secondary Neutral Loss:
-
Loss of the carbamate as
. - (from the des-isobutene species).
-
Result:
. This yields the free amine peptide mass.
-
-
Backbone Sequencing (High Energy):
-
Once the Boc group is stripped, the energy is directed to the peptide backbone.
-
Vinylogous Residue Mass: The 4-aminobut-2-enoic acid residue contributes 83.037 Da to the
and ion series. -
Diagnostic Ions: Unlike standard amino acids, the unsaturated gamma-amino acid does not yield a standard immonium ion (e.g., 30, 44, 72, 86). Instead, look for the +83 Da gap in the
-ion series.
-
Figure 2: Hierarchical fragmentation pathway. Sequencing ions (b/y) are typically observed only after the loss of the Boc group.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Dominant [M-56] peak in MS1 | In-Source Decay (ISD) | Lower Cone Voltage/Declustering Potential by 5-10V. Lower Desolvation Temp by 50°C. |
| Poor Fragmentation Efficiency | Energy absorbed by Boc loss | Increase Collision Energy (CE) after the initial loss. Use "Stepped CE" (e.g., 20, 35, 50 eV). |
| Complex Na+ Adducts | Hydrophobic Boc group | Add 0.1% Formic Acid to promote protonation. Avoid glass vials (leach Na+); use polypropylene. |
| Peak Tailing in LC | Interaction with silanols | The free acid (if C-term is -COOH) may interact with the column. Use a C18 column with high carbon load or end-capping. |
References
-
Fragmentation Mechanisms of Boc-Peptides
- Title: "Differentiation of Boc-protected hybrid peptide positional isomers by electrospray ioniz
- Source: N
-
URL:[Link]
-
Vinylogous Peptide Synthesis & Properties
-
General Peptide Mass Spectrometry Guidelines
- Title: "Overview of peptide and protein analysis by mass spectrometry."
- Source: Current Protocols in Protein Science
-
URL:[Link]
-
Chemical Properties of the Building Block
Sources
Use of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid in enzyme inhibitor design.
Use of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid in Enzyme Inhibitor Design[1]
Abstract
This application note details the strategic integration of This compound (Boc-4-aminocrotonic acid) into small molecule and peptidomimetic enzyme inhibitors. As a vinylogous amino acid, this building block serves two distinct high-value functions in drug design: (1) as a trans-amide isostere to introduce conformational constraints that mimic the transition state of peptide bond hydrolysis, and (2) as a Michael acceptor warhead for the covalent targeting of active site nucleophiles (e.g., Cysteine, Serine). This guide provides validated protocols for its synthesis, incorporation into scaffolds, and kinetic characterization.
Introduction & Mechanistic Rationale
This compound (hereafter referred to as Boc-TACA ) is a protected
Structural Significance[2][3]
-
Conformational Restriction: Unlike the flexible
-aminobutyric acid (GABA), the C2-C3 double bond in TACA locks the molecule in a planar configuration. The (E)-isomer (trans) closely mimics the geometry of a peptide bond, making it an excellent dipeptide isostere (replacing the -CO-NH- unit with -CH=CH-). -
Electrophilicity: The conjugated double bond renders the C3 position susceptible to nucleophilic attack via Michael addition, particularly when the carboxyl group is activated (e.g., as an ester or amide).
Mechanism of Action in Enzyme Inhibition
The compound operates via two primary modes depending on the target enzyme class:
-
Non-Covalent Transition State Mimicry (Proteases/Amidases): By replacing a scissile peptide bond with the alkene moiety, the inhibitor retains the recognition elements (side chains) but removes the hydrolyzable bond. The rigid structure minimizes the entropic penalty of binding.
-
Covalent Inactivation (GABA-AT / Cysteine Proteases): In enzymes like GABA aminotransferase (GABA-AT), the free amine (after Boc deprotection) forms a Schiff base with the PLP cofactor. The enzyme then attempts to process the substrate, but the
-unsaturation diverts the reaction pathway, leading to a stable covalent adduct that irreversibly inactivates the enzyme (Mechanism-Based Inactivation).
Experimental Protocols
Protocol A: Solution-Phase Coupling for Small Molecule Inhibitors
Objective: To couple Boc-TACA to a primary amine scaffold (R-NH2) without polymerizing the alkene or racemizing the structure.
Materials:
-
Boc-TACA (1.0 equiv)
-
Amine coupling partner (R-NH2) (1.1 equiv)
-
HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM
-
Quench: 5% Citric Acid, Saturated NaHCO3
Step-by-Step Procedure:
-
Activation: Dissolve Boc-TACA (0.5 mmol) in anhydrous DMF (5 mL) under
atmosphere. Cool to 0°C. -
Base Addition: Add DIPEA (1.25 mmol). Stir for 5 minutes.
-
Coupling Agent: Add HATU (0.55 mmol) in one portion. The solution may turn slightly yellow. Stir for 10 minutes at 0°C to form the activated ester.
-
Critical Note: Avoid prolonged activation times (>30 min) to prevent potential side reactions at the double bond.
-
-
Amine Addition: Add the amine partner (R-NH2, 0.55 mmol) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS.
-
Checkpoint: Look for the disappearance of the acid (MW 201.2 + cation) and appearance of the amide product.
-
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with:
-
5% Citric Acid (2 x 20 mL) – Removes unreacted amine/DIPEA.
-
Water (1 x 20 mL)
-
Sat. NaHCO3 (2 x 20 mL) – Removes unreacted acid/HOBt.
-
Brine (1 x 20 mL)
-
-
Purification: Dry over
, filter, and concentrate. Purify via Flash Chromatography (Hexane/EtOAc).
Table 1: Troubleshooting Common Coupling Issues
| Issue | Probable Cause | Solution |
| Low Yield | Michael addition of amine to C3 | Use sterically hindered base (DIPEA) instead of TEA; keep temp at 0°C during addition. |
| Polymerization | Radical initiation | Degas solvents thoroughly; add radical inhibitor (e.g., BHT) if scaling up. |
| Isomerization | High temperature / Strong Base | Maintain temp < 25°C; avoid strong bases like NaOH during workup. |
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: To insert the vinylogous amino acid into a peptide sequence.
Key Constraint: The alkene is sensitive to the repetitive base treatments (piperidine) used in Fmoc chemistry. Boc chemistry or specific Fmoc protocols with non-nucleophilic bases are recommended.
Protocol (Fmoc Strategy Adaptation):
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
-
Deprotection: Remove Fmoc from previous residue (20% Piperidine/DMF, 2 x 5 min). Wash DMF (5x).
-
Coupling:
-
Pre-activate Boc-TACA (3 equiv) with HATU (2.9 equiv) and DIPEA (6 equiv) in DMF for 2 min.
-
Add to resin. Shake for 2 hours.
-
Note: Double coupling is rarely needed due to the accessible carboxyl group.
-
-
Capping: Acetyl anhydride/Pyridine (standard) to cap unreacted amines.
-
Elongation:
-
Crucial Step: The N-terminus of TACA is Boc-protected. You cannot remove this with Piperidine.
-
To continue synthesis: You must treat the resin with 25% TFA/DCM (30 min) to remove the Boc group.
-
Neutralization: Wash with 5% DIPEA/DMF (3x) immediately after TFA treatment to neutralize the amine salt.
-
Continue with next Fmoc-amino acid coupling.
-
Kinetic Characterization of Covalent Inhibition
When using TACA derivatives as covalent inhibitors (e.g., targeting active site Cysteine), standard IC50 values are time-dependent and insufficient. You must determine
Assay Setup:
-
Enzyme: Prepare enzyme stock (e.g., 10 nM final concentration).
-
Substrate: Fluorogenic substrate at
concentration. -
Inhibitor: Prepare serial dilutions of the TACA-derivative (0, 0.1, 0.5, 1, 5, 10
M).
Procedure:
-
Incubate Enzyme + Inhibitor for varying time points (
= 0, 5, 10, 20, 30, 60 min). -
At each time point, dilute an aliquot into the Substrate solution (100-fold dilution to stop inhibition reaction).
-
Measure residual enzymatic activity (
). -
Data Analysis:
-
Plot
vs. time for each inhibitor concentration . -
The slope of each line is
. -
Plot
vs. to fit the hyperbolic equation:
-
Mechanism Visualization
Figure 1: Kinetic pathway of covalent inhibition by TACA derivatives. The Michael acceptor moiety allows for the transition from a reversible complex to an irreversible covalent adduct.
References
-
Design and Mechanism of GABA Aminotransferase Inactivators. National Institutes of Health (NIH). Available at: [Link]
-
Analogues of
-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists. British Journal of Pharmacology. Available at: [Link] -
The synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids derivatives and determination of their inhibition properties against human carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][2]
Sources
Experimental protocol for Boc protection of amino acids
Title: Optimized Strategies for N-tert-Butyloxycarbonyl (Boc) Protection of
Introduction & Strategic Utility
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide synthesis and medicinal chemistry, offering a robust protection strategy for amines. Its utility stems from its orthogonality: the Boc group is stable toward basic conditions and catalytic hydrogenation but is cleaved rapidly by anhydrous acids (e.g., TFA, HCl/Dioxane). This makes it the perfect complement to base-labile groups like Fmoc or methyl esters.
This application note details the mechanistic underpinnings and optimized protocols for introducing the Boc group using di-tert-butyl dicarbonate (Boc
Mechanism of Action
Understanding the mechanism is critical for troubleshooting low yields. The reaction is a nucleophilic acyl substitution followed by elimination.
Key Mechanistic Insight: The reaction is driven by the nucleophilicity of the unprotonated amine. Therefore, maintaining a pH where the amine is deprotonated (free base) without hydrolyzing the electrophile (Boc
Figure 1: Mechanistic flow of Boc protection using Boc
Critical Process Parameters (CPP)
| Parameter | Recommended Range | Scientific Rationale |
| pH Control | 9.0 – 11.0 | < 9.0: Amine protonates ( |
| Solvent System | Dioxane/H | Amino acids are zwitterionic and water-soluble; Boc |
| Stoichiometry | 1.1 – 1.5 eq. Boc | A slight excess accounts for competitive hydrolysis of the anhydride by the aqueous base. |
| Temperature | 0°C | Start cold to control exotherm and minimize hydrolysis; warm to RT to drive to completion. |
Experimental Protocols
Protocol A: The "Gold Standard" (Schotten-Baumann Conditions)
Best for: Free
Reagents:
-
Amino Acid (10 mmol)
-
1N NaOH (20 mL, 20 mmol) – Note: 1 eq to neutralize carboxylate, 1 eq to keep amine free.
-
Di-tert-butyl dicarbonate (Boc
O) (2.4 g, 11 mmol) -
1,4-Dioxane (20 mL)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, suspend the amino acid (10 mmol) in water (10 mL) and 1,4-dioxane (10 mL).
-
Basification: Add 1N NaOH slowly. Verify homogeneity. If the amino acid does not dissolve, add more water/dioxane (keeping 1:1 ratio) rather than more base.
-
Addition: Cool the solution to 0°C (ice bath). Add Boc
O (1.1 eq) dropwise (if liquid) or in small portions (if solid).-
Why? Cooling suppresses the competitive hydrolysis of Boc
O during the initial mixing phase.
-
-
Reaction: Remove the ice bath and stir at room temperature (23°C) for 4–18 hours.
-
Monitoring: Monitor by TLC (ninhydrin stain will show disappearance of the free amine spot).
-
-
Workup (Critical):
-
Concentrate the mixture under reduced pressure to remove Dioxane (prevents emulsion).
-
Wash the remaining aqueous layer with Diethyl Ether (
mL). Discard organic layer (removes unreacted Boc O). -
Acidification: Cool the aqueous phase to 0°C. Acidify carefully to pH 2–3 using 1N KHSO
or 10% Citric Acid. -
Caution: Avoid strong mineral acids (conc. HCl) if possible, or use them very carefully. Dropping below pH 1 can initiate Boc cleavage.
-
-
Extraction: Extract the cloudy acidic aqueous phase with Ethyl Acetate (
mL). -
Isolation: Dry combined organics over Na
SO , filter, and concentrate to afford the N-Boc amino acid.
Protocol B: Anhydrous Conditions (Organic Base)
Best for: Amino acid esters or hydrophobic amines soluble in organic solvents.
Reagents:
-
Amine/Ester (10 mmol)
-
Triethylamine (TEA) or DIPEA (11-15 mmol)
-
Dichloromethane (DCM) (30 mL)
-
Boc
O (11 mmol)[1]
Methodology:
-
Dissolve amine in DCM.[1]
-
Add TEA (1.1 eq). If the amine is a hydrochloride salt, use 2.1 eq of base.
-
Add Boc
O (1.1 eq).[1] -
Stir at RT.[1][2] Evolution of CO
gas will be observed.[3][4] -
Wash with 1N HCl (rapidly), then saturated NaHCO
, then Brine. Dry and concentrate.
Workup & Purification Logic
The following decision tree outlines the purification strategy based on the physicochemical properties of the product.
Figure 2: Logical workflow for the isolation of Boc-protected species, differentiating between free acids and neutral derivatives.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | pH drift during reaction. | As the amine reacts, the pH may drop. Monitor and add base to maintain pH ~10. Use Na |
| Oily Product | Residual solvent or impurities.[5][6] | Boc-amino acids are often solids. If oil persists: 1) Triturate with Hexanes/Pentane. 2) Repeatedly co-evaporate with DCM to remove trapped Dioxane. |
| Boc Cleavage | Workup too acidic. | Do not use concentrated HCl. Use 10% Citric Acid or KHSO |
| Gas Evolution | Normal byproduct (CO | Safety: Do not seal the reaction vessel tightly. Use a bubbler or a needle vent to prevent pressure buildup. |
References
-
Standard Protocol & Mechanism: Wuts, P. G. M.; Greene, T. W.[7] Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Schotten-Baumann Conditions: Keller, O.; Keller, W.; Look, G.; Wuksch, G. Organic Syntheses1985 , 63, 160. "tert-Butyl Azidoformate" (Describes analogous aqueous base conditions).
-
Boc2O Reagent Properties: Sigma-Aldrich Technical Bulletin. "Di-tert-butyl dicarbonate for Boc protection."[8][1][2][4][7][9][10]
-
Alternative Catalysts: Chakraborti, A. K. et al. "Perchloric acid adsorbed on silica-gel... for chemoselective N-tert-butoxycarbonylation."[7] Org.[3][6][7][10] Biomol. Chem.2006 , 4, 2769.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Precision Solution-Phase Peptide Synthesis (SPS): From Stoichiometry to Scale-Up
Abstract While Solid-Phase Peptide Synthesis (SPPS) dominates discovery-stage chemistry due to its speed and automation, Solution-Phase Synthesis (SPS) remains the gold standard for the industrial manufacturing of short-to-medium chain peptides (<15-20 amino acids). SPS offers superior scalability, lower Cost of Goods (COGs), and—crucially—the ability to purify and characterize intermediates at every step. This guide moves beyond basic textbook descriptions to provide a rigorous, industrial-grade protocol focusing on Fragment Condensation strategies and Self-Validating Work-up procedures.
Phase 1: Strategic Architecture
The Kinetic vs. Thermodynamic Choice
In solution phase, the primary challenge is not just coupling, but solubility and purification. Unlike SPPS, you cannot simply wash away excess reagents. Therefore, the strategy relies on Stoichiometric Precision .
-
Linear Synthesis: Suitable only for very short peptides (di-, tri-peptides).
-
Convergent (Fragment) Condensation: The industry standard for longer chains.
-
Logic: Synthesize two high-purity fragments (e.g., a 5-mer and a 4-mer) and couple them to form a 9-mer.
-
Benefit: The difference in physicochemical properties between the product (9-mer) and unreacted starting materials (5-mer/4-mer) is significant, facilitating easy separation via crystallization or extraction.
-
Protecting Group Orthogonality
Select a protection scheme that ensures solubility in organic solvents (DCM, EtOAc, THF).
| Strategy | N-Term Protection | Side-Chain Protection | C-Term Protection | Cleavage Mechanism |
| Classical | Boc (tert-butyloxycarbonyl) | Benzyl (Bzl) | Methyl/Benzyl ester | Acidolysis (TFA/HCl) |
| Modern/Industrial | Cbz (Benzyloxcbonyl) | t-Butyl (tBu) | t-Butyl ester | Hydrogenolysis ( |
| Fmoc | Fmoc | Trityl (Trt) / tBu | t-Butyl ester | Base (Piperidine/DEA) |
Expert Insight: The Cbz/tBu strategy is often preferred in solution phase because the Cbz group is stable to the mild acidic conditions used during work-up, and its removal (Hydrogenolysis) is extremely clean, requiring no scavengers.
Phase 2: The Modern Reagent Toolbox
Avoid obsolete reagents like DCC (dicyclohexylcarbodiimide), which generates insoluble urea byproducts that are difficult to remove in solution.
-
Primary Coupling Agent: T3P® (Propylphosphonic Anhydride) [1][2]
-
Why: High solubility in organic solvents, extremely low epimerization (racemization) rate, and water-soluble byproducts (easy work-up).
-
-
Secondary Option: EDC.HCl + HOAt
-
Why: EDC forms water-soluble urea byproducts. HOAt is superior to HOBt for suppressing racemization, particularly during fragment condensation.
-
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine). NMM is often preferred for its lower basicity, reducing the risk of base-catalyzed racemization.
Phase 3: The Protocol (Self-Validating System)
This protocol describes the coupling of Fragment A (Carboxyl component) with Fragment B (Amine component) using T3P.
Step 1: Stoichiometric Setup
-
Fragment A (COOH): 1.05 - 1.1 equivalents.
-
Fragment B (
): 1.0 equivalent (Limiting Reagent). -
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.
-
Note: Avoid DMF if possible; it is difficult to remove by extraction due to its high boiling point and water miscibility.
-
Step 2: Activation and Coupling[3]
-
Dissolve Fragment A and Fragment B in the minimum volume of solvent (0.1 – 0.2 M concentration).
-
Cool the solution to 0°C . Low temperature is critical to suppress epimerization during the initial activation.
-
Add Base (NMM) (2.5 – 3.0 equivalents). Ensure pH is ~8 (check with moist pH paper).
-
Add T3P (50% in EtOAc) (1.2 – 1.5 equivalents) dropwise.
-
Allow to warm to room temperature and stir.
-
Monitoring: Check TLC or HPLC after 1 hour. The limiting reagent (Fragment B) should be consumed.
-
Step 3: The Self-Validating Work-up (Acid/Base Extraction)
This is the most critical differentiator from SPPS. We utilize the amphoteric nature of the impurities to wash them away.
The "Wash Sequence" Logic:
-
Acid Wash: Protonates unreacted amines (Fragment B)
Moves them to aqueous phase. -
Base Wash: Deprotonates unreacted acids (Fragment A) and T3P byproducts
Moves them to aqueous phase. -
Brine Wash: Removes trapped water/emulsions.
Protocol:
-
Dilute reaction mixture with excess EtOAc.
-
Wash 1 (Acidic): Extract 2x with 1M HCl (or 5%
for acid-sensitive groups).-
Validation: Check aqueous layer pH < 2.
-
-
Wash 2 (Basic): Extract 2x with Saturated
.-
Validation: Check aqueous layer pH > 8. Caution: Gas evolution (
).
-
-
Wash 3 (Neutral): Extract 1x with Saturated Brine (NaCl).
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate via rotary evaporation.
Step 4: Isolation
-
Crystallization: Dissolve the crude foam in a minimum amount of "Good Solvent" (e.g., EtOAc or MeOH) and slowly add "Bad Solvent" (e.g., Hexane or
) with stirring. -
Precipitation: Drop the concentrated solution into cold ether.
Phase 4: Visualization & Workflows
Fragment Condensation Workflow
This diagram illustrates the convergent strategy, reducing the complexity of purification.
Figure 1: Convergent synthesis workflow minimizing impurity accumulation.
The Acid/Base Extraction Logic
A visual guide to the self-validating purification step.
Figure 2: The chemical logic of the extraction work-up.
Phase 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Racemization | High temperature or excessive base. | Keep activation at 0°C. Switch base to NMM or Collidine. Use T3P or add HOAt.[3] |
| Low Yield | Steric hindrance or poor solubility. | Switch solvent to 2-MeTHF or DMF/DCM mix. Increase coupling time. |
| Emulsion | Similar densities of phases. | Add saturated Brine. Filter the biphasic mixture through Celite if solids are present. |
| Product in Aq. Layer | Product is too polar. | Use "Salting Out" (saturate aq. layer with NaCl). Switch extraction solvent to n-Butanol or DCM/Isopropanol (3:1). |
References
-
Isidro-Llobet, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). National Institutes of Health (NIH). [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12391–12455. [Link]
-
Andersson, H., et al. (2000). Protease-catalyzed fragment condensation via substrate mimetic strategy.[4] PubMed. [Link]
-
Albericio, F., & Kates, S. A. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. [Link]
Sources
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. Protease-catalyzed fragment condensation via substrate mimetic strategy: a useful combination of solid-phase peptide synthesis with enzymatic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Coupling 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid
Welcome to the technical support center for challenges encountered during the coupling of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (Boc-Abu(Δ)-OH). This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and obstacles in incorporating this valuable unsaturated amino acid into peptide sequences. By understanding the underlying chemical principles, you can optimize your synthetic strategies for higher yields and purity.
Introduction: The Double-Edged Sword of Unsaturation
This compound is a critical building block for introducing conformational constraints in peptides, which can be pivotal for enhancing biological activity and metabolic stability. However, the presence of the α,β-unsaturated carbonyl system introduces unique challenges not typically encountered with its saturated counterparts. This guide will provide in-depth troubleshooting for the most common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or Sluggish Coupling Reactions
Question: I am observing a significant amount of unreacted starting material or a positive ninhydrin test after the coupling of Boc-Abu(Δ)-OH. What could be the cause, and how can I improve the coupling efficiency?
Answer: Incomplete coupling is a frequent issue, often stemming from steric hindrance and the electronic properties of the amino acid. The rigidity of the double bond can create a sterically demanding environment around the carboxyl group, slowing down the reaction kinetics.[1]
Troubleshooting Guide:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may not be sufficiently reactive for this hindered coupling.[2] It is advisable to switch to more potent activating agents.
-
Reaction Conditions:
-
Extended Reaction Time: For sterically hindered reactions, increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.
-
Elevated Temperature: Gently increasing the reaction temperature to 40-50°C can provide the necessary activation energy. However, this should be done cautiously to minimize the risk of racemization.[3]
-
-
Double Coupling: If incomplete coupling persists, a second coupling step with fresh reagents can be performed to drive the reaction to completion.
Experimental Protocol: Enhanced Coupling with HATU
-
Dissolve this compound (1.5 eq) and HATU (1.45 eq) in DMF.
-
Add DIPEA (3 eq) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin-bound peptide (1 eq) with a free N-terminus.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction progress using a ninhydrin test.
-
If the test is positive, wash the resin and repeat the coupling step.
| Parameter | Standard Conditions | Recommended for Hindered Coupling |
| Coupling Reagent | DCC/HOBt | HATU, HBTU, PyBOP |
| Reaction Time | 1-2 hours | 4 hours to overnight |
| Temperature | Room Temperature | Room Temperature to 50°C (with caution) |
| Equivalents of Amino Acid | 1.5 - 2 eq | 2 - 3 eq (for double coupling) |
Issue 2: Formation of an Unexpected Adduct (Michael Addition)
Question: My mass spectrometry results show a product with a mass corresponding to my peptide plus an additional nucleophile (e.g., another amino acid, scavenger, or solvent-derived species). What is this side product?
Answer: The α,β-unsaturated nature of this compound makes it susceptible to a Michael or conjugate addition reaction.[1][4] In this side reaction, a nucleophile attacks the β-carbon of the double bond instead of the activated carboxyl group. Common nucleophiles in a peptide synthesis environment include the amine of another amino acid, scavengers like thiols, or even the deprotection base (e.g., piperidine in Fmoc chemistry).
Troubleshooting Guide:
-
Control of Basicity: The presence of a strong base can promote Michael addition by increasing the nucleophilicity of species in the reaction mixture.
-
Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA, especially if prolonged reaction times are required.
-
-
Order of Addition: Add the pre-activated amino acid to the reaction vessel containing the amine component. This ensures that the highly reactive activated ester is rapidly consumed in the desired amide bond formation, minimizing its exposure time to potential Michael donors.
-
Choice of Scavengers: If using thiol-based scavengers during deprotection or cleavage, be aware that these are potent Michael donors. Ensure complete removal of these scavengers before proceeding with the coupling of the unsaturated amino acid.
Preventative Measures:
-
Careful Selection of Coupling Conditions: Use highly efficient coupling reagents that promote rapid amide bond formation, thereby reducing the lifetime of the activated species.
-
pH Control: Maintain the reaction at a neutral or slightly acidic pH if possible, as basic conditions favor Michael addition.
Visualizing Michael Addition:
Caption: Desired vs. Undesired Reaction Pathways.
Issue 3: Intramolecular Cyclization (Piperidone Formation)
Question: I am observing a side product with a mass that suggests the loss of the Boc protecting group and cyclization. Is this possible?
Answer: While less common for this specific amino acid compared to others like Boc-Glu(OBzl)-OH, intramolecular cyclization to form a piperidone derivative is a potential side reaction, especially under certain conditions. This can be initiated by the partial cleavage of the Boc group followed by the attack of the now-free amine onto the activated carboxyl group or the α,β-unsaturated system.
Troubleshooting Guide:
-
Avoid Strong Pre-activation: Prolonged pre-activation times, especially in the presence of a strong base, can increase the risk of side reactions. Add the activating agent just before the coupling.
-
Mild Deprotection Conditions: Ensure that the preceding deprotection step to expose the N-terminal amine is complete but not overly harsh to cause premature deprotection of the Boc group on the incoming amino acid.
-
Use of Additives: Additives like HOBt or Oxyma Pure can suppress some side reactions by forming more stable active esters, which may reduce the likelihood of intramolecular cyclization.
Visualizing the Troubleshooting Workflow:
Sources
Center for Advanced Peptide Science: Steric Hindrance Optimization Hub
Mission: To provide high-fidelity troubleshooting and optimization protocols for the solid-phase synthesis (SPPS) of difficult sequences containing sterically hindered amino acids (e.g., Aib, N-methylated residues, and bulky side chains like Val/Ile/Thr).
Part 1: The Decision Matrix (Reagent Selection)
Before initiating synthesis, use this decision tree to select the appropriate activation chemistry based on the specific type of hindrance and available instrumentation.
Figure 1: Strategic selection of coupling reagents and conditions based on amino acid steric profiles.
Part 2: Technical Deep Dive & FAQs
Category 1: Reagent Chemistry & Activation [1][2][3]
Q: Why is HATU considered the "gold standard" for hindered couplings, and when should I switch to COMU or PyAOP?
A: The superiority of HATU stems from the neighboring group effect provided by the pyridine nitrogen in the HOAt leaving group. This nitrogen stabilizes the incoming amine via hydrogen bonding, effectively "guiding" it toward the activated ester, accelerating the reaction rate by orders of magnitude compared to HBTU/HOBt [1].
However, COMU (based on Oxyma Pure) is increasingly preferred for two reasons:
-
Safety & Solubility: It lacks the explosive risk of benzotriazoles and has a morpholino group that enhances solubility in DMF/NMP, creating a more homogeneous reaction mixture [2].[4]
-
Efficiency: In comparative studies, COMU often matches or exceeds HATU efficiency for Aib couplings while reducing the risk of enantiomerization [3].[4]
PyAOP (the pyrrolidino analog of HATU) should be your "nuclear option." It is more reactive than HATU but significantly more expensive. Reserve it for the most difficult junctions, such as Aib-Aib or N-Me-Val to N-Me-Val .
Q: My Aib-Aib coupling failed even with HATU. What is the next step?
A: The Aib-Aib linkage is notoriously difficult because the gem-dimethyl groups create a "steric wall." If HATU fails:
-
Switch to Acid Fluorides: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[4] Acid fluorides are smaller electrophiles than OBt/OAt esters, allowing them to penetrate the steric shield of the Aib amine more effectively [4].
-
Microwave Energy: This is non-negotiable for Aib-Aib. The dipolar rotation generates internal molecular heat that can overcome the activation energy barrier that conventional heating cannot.
Category 2: Aggregation & Solvation
Q: I see a sudden drop in coupling efficiency after 10-15 residues. Is this steric hindrance?
A: Likely not. This is aggregation (beta-sheet formation). As the peptide grows, inter-chain hydrogen bonds form, causing the resin-bound peptides to "clump," physically hiding the N-terminus from reagents.
The Fix:
-
Pseudoproline Dipeptides: Insert commercially available pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,MePro)-OH).[4] The "kink" induced by the oxazolidine ring disrupts the beta-sheet network, resolubilizing the chain [5].[5]
-
Chaotropic Salts: Add 0.1M LiCl or KSCN to your coupling mixture.[4] These salts disrupt hydrogen bonding networks.
-
Solvent Switch: Replace DMF with NMP or a DMF/DMSO mix for that specific coupling step.[4]
Category 3: Racemization (The Hidden Enemy)
Q: I am using high temperatures (75°C) to force the coupling, but I’m seeing impurities. Could this be racemization?
A: Yes. While hindered amino acids (Val, Ile) are generally robust, Cysteine (Cys) and Histidine (His) are extremely prone to heat-induced racemization (epimerization).[4]
The Mechanism:
High temperatures and strong bases (like DIPEA) promote the abstraction of the
The Protocol Adjustment:
-
Lower Temperature: Never heat Cys/His couplings above 50°C.
-
Change the Base: Switch from DIPEA to 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that is sufficient to activate the carboxylate but too bulky to effectively abstract the
-proton, thus preserving chirality [6].
Part 3: High-Efficiency Coupling Protocol
Application: For N-methylated AAs, Aib, and bulky regions (Val-Val, Ile-Pro).[4]
Reagents:
-
Activator: 0.5 M COMU in DMF.[4]
-
Base: 1.0 M DIPEA in NMP (Use Collidine for Cys/His).
-
Additive: 0.1 M Oxyma Pure (optional, boosts COMU).[4]
| Step | Operation | Reagent/Condition | Time | Temp | Notes |
| 1 | Swelling | DMF or NMP | 15 min | RT | Critical for resin accessibility. |
| 2 | Deprotection | 20% Piperidine + 0.1M Oxyma | 2 x 3 min | 75°C | Oxyma prevents aspartimide formation.[4] |
| 3 | Wash | DMF | 4 x 30s | RT | Flow rate > 20 mL/min. |
| 4 | Coupling 1 | AA (5 eq) + COMU (5 eq) + Base (10 eq) | 10 min | 75°C | Pre-activate AA+COMU for 30s before adding base. |
| 5 | Coupling 2 | Fresh Reagents | 10 min | 75°C | Essential for hindered residues.[4] |
| 6 | Capping | Acetic Anhydride / Pyridine | 2 min | RT | Terminates unreacted chains (deletion sequences). |
Part 4: Visualizing the Activation Pathway
Understanding why we use specific reagents helps in troubleshooting.[4]
Figure 2: The activation pathway showing the critical role of the active ester intermediate.
References
-
Carpino, L. A. (1993).[4] 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[4][5][6] Journal of the American Chemical Society.[4]
-
El-Faham, A., & Albericio, F. (2011).[4][7] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Twoban, R., et al. (2009).[4] COMU: A third generation of uronium-type coupling reagents.[8] Chemistry – A European Journal.[4]
-
Carpino, L. A., et al. (1995).[4] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Application in Peptide Synthesis.[3] Journal of the American Chemical Society.[4]
-
Wöhr, T., & Mutter, M. (1995).[4] Pseudo-prolines: A new concept for the synthesis of difficult sequences. Journal of the American Chemical Society.[4]
-
Isidro-Llobet, A., et al. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews.
Sources
Technical Support Center: Synthesis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
Welcome to the technical support center for the synthesis of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific reasoning behind our recommendations.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves a multi-step process. A common and effective strategy is the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high stereoselectivity in forming the desired (E)-alkene.[1][2] This guide will focus on a representative three-step synthesis:
-
Boc-Protection of a suitable amino alcohol precursor.
-
Oxidation of the Boc-protected amino alcohol to the corresponding Boc-protected amino aldehyde.
-
Horner-Wadsworth-Emmons (HWE) olefination of the aldehyde with a phosphonate reagent to form the α,β-unsaturated ester, followed by saponification to the final carboxylic acid product.
This approach is often favored over the classical Wittig reaction due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[2]
Logical Workflow of the Synthesis
Caption: Overall synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of the potential causes and recommended solutions.
Part 1: Boc-Amino Aldehyde Synthesis (Steps 1 & 2)
Question 1: My Boc-protection of 3-amino-1-propanol is incomplete or has low yield. What could be the cause?
Answer:
Incomplete Boc-protection is often due to suboptimal reaction conditions. Here are the key factors to consider:
-
Base: The choice and stoichiometry of the base are critical. A common method involves using a base like triethylamine (TEA) or sodium bicarbonate in a biphasic system (e.g., dioxane/water or THF/water).[3] Ensure at least one equivalent of the base is used to neutralize the acidic proton of the amine. For sterically hindered amines, a stronger base might be necessary.
-
Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Use fresh or properly stored (Boc)₂O.
-
Reaction Time and Temperature: The reaction is typically performed at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
pH Control: In aqueous systems, maintaining a slightly basic pH (8-10) is crucial for the reaction to proceed efficiently.
Troubleshooting Table 1: Boc-Protection Conditions
| Parameter | Standard Condition | Troubleshooting Action |
| (Boc)₂O | 1.1 - 1.2 equivalents | Use fresh reagent; consider increasing to 1.5 equivalents. |
| Base | 1.1 - 1.5 equivalents TEA or NaHCO₃ | Ensure accurate stoichiometry; consider a stronger base if needed. |
| Solvent | Dioxane/water, THF/water, or CH₂Cl₂ | Ensure adequate solubility of the starting material. |
| Temperature | Room Temperature | Gentle heating (40 °C) may be applied if the reaction is slow. |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine the optimal reaction time. |
Question 2: The oxidation of my Boc-protected amino alcohol to the aldehyde is giving low yield and multiple spots on TLC. What is happening?
Answer:
The oxidation of a primary alcohol to an aldehyde can be challenging due to over-oxidation to the carboxylic acid or side reactions. The choice of oxidizing agent is paramount.
-
Choice of Oxidant: Mild and selective oxidizing agents are recommended to prevent over-oxidation. Dess-Martin periodinane (DMP) and Swern oxidation are common choices for this transformation. While effective, Swern oxidation requires cryogenic temperatures and careful handling of reagents. DMP is often more convenient for smaller-scale syntheses. Milder conditions using TEMPO and a co-oxidant can also be effective.[4]
-
Reaction Conditions:
-
Temperature: Over-oxidation is more likely at higher temperatures. For DMP, the reaction is typically run at room temperature. For Swern oxidation, maintaining a low temperature (e.g., -78 °C) is critical.
-
Reaction Time: Prolonged reaction times can lead to byproduct formation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Work-up Procedure: The work-up for some oxidations can be complex and may lead to product loss. For DMP, quenching with a saturated solution of sodium thiosulfate is necessary to remove excess iodine species.
Troubleshooting Flowchart 1: Oxidation Issues
Caption: Troubleshooting oxidation of the Boc-amino alcohol.
Part 2: Horner-Wadsworth-Emmons Reaction & Saponification (Step 3)
Question 3: My HWE reaction has a low yield. How can I improve it?
Answer:
Low yields in the HWE reaction often stem from issues with the base, the reactivity of the aldehyde, or the reaction conditions.
-
Base Selection: The choice of base is critical for the deprotonation of the phosphonate to form the reactive carbanion.[2]
-
For stabilized phosphonates like triethyl phosphonoacetate, a moderately strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is typically used.
-
Ensure the base is fresh and handled under anhydrous conditions, as moisture will quench it.
-
-
Reaction Temperature: The deprotonation of the phosphonate is usually performed at 0 °C, followed by the addition of the aldehyde and allowing the reaction to warm to room temperature. If the reaction is sluggish, gentle heating may be necessary. However, higher temperatures can also lead to side reactions.
-
Aldehyde Stability: Boc-protected amino aldehydes can be sensitive and may degrade or undergo side reactions if not used promptly after preparation or if the reaction conditions are too harsh. It is often best to use the crude aldehyde directly in the HWE reaction after a simple work-up.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phosphonate reagent and the base relative to the aldehyde to ensure complete conversion.
Troubleshooting Table 2: HWE Reaction Parameters
| Parameter | Standard Condition | Troubleshooting Action |
| Base | 1.1 eq NaH or t-BuOK | Use fresh, high-quality base; consider alternative bases like DBU if issues persist. |
| Solvent | Anhydrous THF or DMF | Ensure solvent is thoroughly dried. |
| Temperature | 0 °C to Room Temperature | Optimize temperature based on reaction progress monitored by TLC. |
| Phosphonate | 1.1 eq Triethyl phosphonoacetate | Ensure purity and accurate stoichiometry. |
| Aldehyde | 1.0 eq | Use freshly prepared or purified aldehyde. |
Question 4: I am having difficulty removing the phosphate byproduct after the HWE reaction. What is the best purification strategy?
Answer:
One of the main advantages of the HWE reaction is the relative ease of removing the phosphate byproduct.
-
Aqueous Extraction: The dialkyl phosphate byproduct is generally water-soluble and can be removed by performing an aqueous work-up. After quenching the reaction, extract the product into an organic solvent (e.g., ethyl acetate) and wash the organic layer multiple times with water and brine.
-
Column Chromatography: If the aqueous extraction is insufficient, flash column chromatography on silica gel is an effective method for separating the desired α,β-unsaturated ester from any remaining phosphate byproduct and other impurities.
Question 5: The final saponification step is giving me a low yield of the carboxylic acid. What could be wrong?
Answer:
Saponification of the ethyl ester to the carboxylic acid is typically straightforward but can have pitfalls.
-
Choice of Base: Lithium hydroxide (LiOH) is a common choice for saponification as it is less likely to cause side reactions compared to sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solvent System: A mixture of THF and water or methanol and water is typically used to ensure the solubility of both the ester and the hydroxide base.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed. Over-exposure to basic conditions can potentially lead to degradation.
-
Acidification: After the saponification is complete, the reaction mixture must be carefully acidified (e.g., with 1N HCl) to a pH of around 3-4 to protonate the carboxylate and allow for extraction of the carboxylic acid product into an organic solvent. Perform this step in an ice bath to control the exotherm.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-butyl (3-hydroxypropyl)carbamate (Intermediate 1)
-
To a solution of 3-amino-1-propanol (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 2: Synthesis of tert-butyl (3-oxopropyl)carbamate (Intermediate 2)
-
Dissolve tert-butyl (3-hydroxypropyl)carbamate (1.0 eq) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure. The resulting aldehyde is often used immediately in the next step without further purification.
Protocol 3: Synthesis of this compound (Final Product)
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of crude tert-butyl (3-oxopropyl)carbamate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude ethyl ester in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the mixture to remove the THF.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Purification can be achieved by recrystallization or column chromatography if necessary.
References
-
Organic Syntheses Procedure. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Available from: [Link].
-
ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Available from: [Link].
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link].
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link].
- Google Patents.Phosphine oxide removal from compounds formed by a Wittig reaction.
-
ResearchGate. Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Available from: [Link].
-
National Center for Biotechnology Information. Synthesis of Boc-protected bicycloproline. Available from: [Link].
-
MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available from: [Link].
-
CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link].
-
Chemistry LibreTexts. The Wittig Reaction. Available from: [Link].
-
National Center for Biotechnology Information. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Available from: [Link].
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link].
-
DigitalCommons@USU. Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. Available from: [Link].
-
ResearchGate. Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Available from: [Link].
-
ACS Publications. A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. Available from: [Link].
Sources
Technical Support Center: TFA Cleavage & Side Reaction Management
Welcome to the Advanced Peptide Synthesis Support Hub. Ticket Context: Managing side reactions during Trifluoroacetic Acid (TFA) cleavage in Solid Phase Peptide Synthesis (SPPS). Support Level: Tier 2 (Advanced Troubleshooting & Optimization).
Introduction: The "Controlled Chaos" of Cleavage
Cleavage is the most critical step in SPPS. You are simultaneously detaching the peptide from the resin and removing all side-chain protecting groups.[1] This floods the reaction vessel with highly reactive carbocations (t-butyl, trityl, Pbf cations).
If left unchecked, these cations will permanently modify nucleophilic residues (Trp, Met, Tyr, Cys). Your primary defense is the Scavenger Cocktail.
Module 1: The Scavenger Selection Matrix
User Query: "Which cleavage cocktail should I use? Is standard TFA/TIS/Water enough?"
Technical Response: Standard cleavage (95% TFA, 2.5% TIS, 2.5% H₂O) is insufficient for complex sequences. You must match the scavenger cocktail to your specific amino acid composition to prevent alkylation.
Decision Logic: Selecting the Right Cocktail
Figure 1: Decision tree for selecting cleavage cocktails based on sensitive residue composition.
Cocktail Composition & Application Table
| Cocktail Name | Composition (v/v) | Target Application | Mechanism of Action |
| Standard | TFA (95%), TIS (2.5%), H₂O (2.5%) | Simple peptides (No Cys, Met, Trp). | TIS scavenges trityl/t-butyl cations; Water hydrolyzes esters. |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | The Gold Standard. Complex peptides with Cys, Met, Trp, Tyr. | EDT/Thioanisole protect Trp/Met from alkylation. Phenol protects Tyr. |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | Peptides with Trp but NO Met/Cys. | Avoids the stench of EDT while protecting Trp. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5%) | Peptides highly prone to Methionine Oxidation .[1][2][3] | NH₄I and DMS actively reduce Met(O) back to Met during cleavage [1].[1] |
Module 2: Troubleshooting Residue-Specific Modifications
User Query: "My mass spectrum shows peaks at +56 Da, +16 Da, or +252 Da. What happened?"
Tryptophan Alkylation (+56 Da / +106 Da)
-
The Issue: The indole ring of Tryptophan is electron-rich and acts as a "scavenger" for t-butyl cations (+56 Da) or Pbf cations.
-
Root Cause: Insufficient dithiol scavengers; cleavage time too long without re-dosing scavengers.
-
The Fix:
Methionine Oxidation (+16 Da)
-
The Issue: Methionine converts to Methionine Sulfoxide (Met-O).
-
Root Cause: Presence of Reactive Oxygen Species (ROS) in the TFA or air exposure during cleavage.
-
The Fix:
-
Protocol: Always degas cleavage cocktails with Nitrogen/Argon before use.
-
Chemical: Use Reagent H (containing Ammonium Iodide/DMS) to reduce sulfoxides in situ [3].
-
Post-Cleavage: If oxidation is observed, treat the crude peptide with 10% aqueous acetic acid containing N-methylmercaptoacetamide (MMA) at 37°C for 24h.
-
Arginine Side Reactions (Pbf Removal)
-
The Issue: Incomplete removal of Pbf (+252 Da) or Pbf modification of Trp residues.
-
Root Cause: Pbf removal is slow, especially near bulky residues or in multiple-Arg sequences. The cleaved Pbf-sulfonyl cation is highly reactive.
-
The Fix:
-
Time: Extend cleavage time to 3–4 hours for Arg-rich peptides.
-
Scavenger: Ensure Thioanisole is present (accelerates Pbf removal).[6]
-
Module 3: Backbone Issues (Aspartimide Formation)
User Query: "I see a mass of [M-18] and my peptide has Asp-Gly or Asp-Ser sequences."
Technical Insight:
This is Aspartimide formation . It is not strictly a cleavage side reaction (it often starts during Fmoc deprotection with piperidine), but the ring-opening occurs during cleavage/workup, leading to a mix of
Mechanism of Failure
Figure 2: The Aspartimide pathway. The Asp side chain attacks the backbone amide nitrogen of the next residue (Gly/Ser).
Prevention Protocol
-
Chemical Modification: Add 0.1M HOBt to the 20% Piperidine deprotection solution during synthesis to suppress base-catalyzed cyclization [4].
-
Backbone Protection: Use Fmoc-Asp(OtBu)-(Dmb)Gly-OH or Fmoc-Asp(OtBu)-(Hmb)Gly-OH dipeptides. The bulky Hmb/Dmb group on the backbone nitrogen physically prevents the Asp side chain from attacking [5].
-
Side Chain Selection: Use Fmoc-Asp(OMpe)-OH (3-methylpentyl ester). The bulkier ester reduces on-resin cyclization compared to OtBu.
Module 4: Standard Operating Procedures (SOP)
SOP-01: High-Fidelity Cleavage Protocol
Use this protocol for peptides containing Cys, Met, or Trp.
-
Preparation:
-
Wash resin with DCM (3x) and dry under Nitrogen for 20 mins. (Residual DMF can cause formylation).
-
Prepare Reagent K fresh. Do not store cleavage cocktails.
-
Chill Reagent K to 4°C.
-
-
Reaction:
-
Add Reagent K to resin (10 mL per 1g resin).
-
Critical: Blanket the reaction vessel with Nitrogen gas.[7]
-
Shake at Room Temperature for 2.5 to 3 hours. (Limit to 2 hours if Trp is present to minimize alkylation, unless Arg content is high).
-
-
Precipitation (The Ether Workup):
-
Pre-chill Diethyl Ether or MTBE (Methyl tert-butyl ether) to -20°C.
-
Filter the resin to remove beads; collect the TFA filtrate.
-
Dropwise add the TFA filtrate into 10x volume of cold ether.[8]
-
Observation: A white precipitate should form immediately.
-
Centrifuge (3000 rpm, 5 min, 4°C). Decant supernatant.
-
Wash pellet with cold ether 2 more times to remove residual scavengers (especially EDT, which smells potent).
-
References
-
Huang, H., & Rabenstein, D. L. (1999).[2] A cleavage cocktail for methionine-containing peptides.[1][2][3][4][7] Journal of Peptide Research, 53(5), 548–553. Link
- White, P. (2002). Fmoc solid phase peptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 170-175). Oxford University Press.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part I. Journal of Peptide Science, 9(1), 36-46. Link
-
Offer, J., Quibell, M., & Johnson, T. (1996). On-resin solid-phase synthesis of asparagine N-linked glycopeptides: Use of N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone protection. Journal of the Chemical Society, Perkin Transactions 1, (2), 175-182. Link
Sources
Technical Support Center: Mitigating Aspartimide in Boc-SPPS
Status: Operational Topic: Troubleshooting Aspartimide Formation in Boc-Solid Phase Peptide Synthesis Audience: Peptide Chemists, Process Development Scientists
Executive Summary
Aspartimide formation is a non-trivial side reaction where the aspartic acid side chain cyclizes with the peptide backbone amide nitrogen, forming a five-membered succinimide ring.[1] In Boc-SPPS , this is primarily an acid-catalyzed event occurring during HF cleavage, though base-catalyzed formation can occur during neutralization steps.[1]
This guide provides a self-validating troubleshooting workflow to diagnose, prevent, and eliminate this impurity.
Module 1: Mechanism & Diagnosis
Q: How do I distinguish Aspartimide from other impurities?
A: Aspartimide is distinct because it is a "mass-loss" event that often leads to racemization.
-
Mass Spectrometry: Look for a mass shift of -18 Da (loss of H₂O) relative to the target peptide.
-
HPLC Profile: You will often see peak broadening or splitting. The succinimide ring is unstable in aqueous buffers (pH > 7) and hydrolyzes into a mixture of
-aspartyl (desired sequence, but potentially racemized) and -aspartyl (isopeptide) products.
The Acid-Catalyzed Mechanism
In Boc chemistry, the high acidity of Hydrogen Fluoride (HF) protonates the side-chain ester carbonyl of Aspartic acid, making it highly electrophilic. The backbone amide nitrogen of the next residue (
Figure 1: The nucleophilic attack of the backbone amide on the protonated side-chain ester leads to the succinimide ring.
Module 2: Chemistry & Protection Groups
Q: I am using Asp(OBzl). Is this the problem?
A: Yes. The Benzyl (OBzl) ester is the historical standard for Boc-SPPS, but it provides insufficient steric hindrance against the backbone nitrogen attack.
The Fix: Switch to Asp(OcHex) (Cyclohexyl ester).
-
Causality: The cyclohexyl group is significantly bulkier than the benzyl group. This steric bulk shields the carbonyl carbon from the nucleophilic attack of the backbone amide.
-
Evidence: Seminal work by Tam et al. demonstrated that Asp(OcHex) reduces aspartimide formation by approximately 100-fold compared to Asp(OBzl) under HF cleavage conditions [1].
Protocol Comparison:
| Feature | Asp(OBzl) - Benzyl | Asp(OcHex) - Cyclohexyl |
| Steric Bulk | Low | High (Shields Carbonyl) |
| Aspartimide Risk | High (esp. with Gly/Ser) | Very Low (< 0.5% typically) |
| HF Cleavage | Stable | Stable |
| Cost | Low | Moderate |
| Recommendation | Avoid for Asp-Gly/Ser | Standard for all Boc-SPPS |
Module 3: The "Death Sequences" (Asp-Gly, Asp-Ser)
Q: I switched to Asp(OcHex) but I still see -18 Da peaks in my Asp-Gly sequence.
A: The sequence Asp-Gly is the "worst-case scenario" because Glycine lacks a side chain, giving the backbone nitrogen maximum conformational freedom to twist and attack the Asp carbonyl.
Advanced Troubleshooting Protocol: If Asp(OcHex) is insufficient, you must optimize the HF Cleavage Cocktail . Standard High HF (90% HF) is too aggressive for these sensitive sequences.
The Solution: "Low-High" HF Cleavage
This method uses a high concentration of Dimethyl Sulfide (DMS) to alter the mechanism of cleavage from
Step-by-Step Low-High HF Protocol:
-
Low HF Step (2 hours @ 0°C):
-
Evacuation: Remove HF and DMS under vacuum.
-
High HF Step (45 min @ -5°C to 0°C):
Module 4: Process Optimization & Decision Tree
Q: Can base treatments cause this in Boc-SPPS?
A: Yes, but it is less common than in Fmoc. If you use In Situ Neutralization (using neat DIEA), ensure you are using Asp(OcHex). The steric bulk of the cyclohexyl group also protects against base-catalyzed imide formation during the coupling steps.
Troubleshooting Workflow
Figure 2: Logic flow for diagnosing and fixing aspartimide issues.
References
-
Tam, J. P., et al. (1979). Prevention of aspartimide formation by the use of aspartic acid beta-cyclohexyl ester in Boc-solid phase peptide synthesis. Tetrahedron Letters, 20(42), 4033-4036.
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP2886531A1 - Aspartic acid derivatives - Google Patents [patents.google.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
Technical Support Center: Overcoming Low Yield in the Synthesis of Long Peptides
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). The synthesis of long peptides (>30 amino acids) presents unique and significant challenges that can often lead to frustratingly low yields and impure products.[1] This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issues encountered during the synthesis of these complex biomolecules. We will delve into the root causes of low yield and provide actionable, field-proven strategies to enhance your synthesis outcomes.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most immediate questions that arise when a synthesis does not go as planned.
Q: My final peptide yield is extremely low after cleavage and precipitation. What are the most common initial culprits?
A: A low final yield can stem from problems during on-resin synthesis or issues during the final cleavage and work-up. The first critical step is to determine which part of the process failed.[2] Key initial factors to consider are:
-
Poor On-Resin Synthesis Efficiency: Incomplete coupling or deprotection steps are cumulative. Even a 1% failure at each step of a 50-mer synthesis will theoretically result in a final purity of less than 60%.
-
Peptide Aggregation: The growing peptide chains can fold and stick together on the resin, blocking reactive sites.[3][4]
-
Premature Chain Cleavage: Certain linkers may be unstable under the repeated conditions of the synthesis cycles.
-
Failed Final Cleavage: The cleavage cocktail or conditions may have been inappropriate for your peptide's sequence or protecting groups.
-
Work-up and Precipitation Issues: The cleaved peptide may be lost during the ether precipitation step if it is too soluble or forms a very fine, hard-to-pellet solid.
Q: How can I definitively know if my low yield is from poor synthesis or a failed final cleavage?
A: A test cleavage is the most effective diagnostic tool.[2] Before committing to cleaving your entire batch of resin, take a small sample (10-20 mg) and subject it to your planned cleavage cocktail. Analyze the resulting solution by mass spectrometry (MS).
-
If the target peptide mass is present: Your on-resin synthesis was at least partially successful, and the problem likely lies with the large-scale cleavage or work-up procedure.[2]
-
If the target peptide mass is absent or very weak: The synthesis itself has likely failed. The issue is on the resin (e.g., incomplete couplings, aggregation), and you need to investigate the synthesis steps.[2]
Q: What are the visual signs of problems on the resin during synthesis?
A: Observing the resin can provide valuable clues. A key indicator of on-resin aggregation is the failure of the peptide-resin to swell properly .[3][5] In a batch reactor, the resin bed may appear shrunken or clumped.[6] In continuous-flow synthesizers, you might observe a flattened and broadened UV deprotection profile.[3][6] Furthermore, standard monitoring tests like the Kaiser test can become unreliable, giving false negatives in cases of severe aggregation because the reactive amines are inaccessible.[3]
Section 2: Deep Dive - Diagnosing and Solving Key Challenges
This section explores the most critical and frequent causes of low yield in long peptide synthesis in greater detail.
Problem Area: Difficult Couplings & Sequence-Related Issues
Difficult couplings are a primary source of deletion sequences, where one or more amino acids are missing from the final product, severely impacting yield.
A: Deletion sequences arise from incomplete coupling reactions. The N-terminus of the growing peptide chain remains unreacted, and in the subsequent cycle, the next amino acid is added, leaving a gap. The primary causes are:
-
Steric Hindrance: Bulky amino acids, particularly β-branched residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr), or others with large side-chain protecting groups like Arginine (Arg), can physically block the approach of the incoming activated amino acid.[7][8]
-
Secondary Structure Formation: As the peptide elongates, it can adopt secondary structures (like β-sheets) through intramolecular hydrogen bonding. This can make the N-terminus inaccessible for the coupling reaction.[7][9]
-
Repetitive Sequences: Sequences with repeating amino acids, even simple ones like Alanine, can sometimes lead to aggregation and difficult couplings.[7]
Solutions:
-
Double Coupling: If a difficult coupling is anticipated, simply repeat the coupling step with a fresh solution of activated amino acid.[1][7][10] This is a highly effective first-line strategy.
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent (e.g., 0.5 M) can increase the probability of a successful reaction.[7]
-
Extend Coupling Time: For sterically hindered residues, increasing the reaction time from a standard 15-30 minutes to 1-2 hours or even longer can drive the reaction to completion.[1][11][12]
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent. (See table below).
-
Capping: After the coupling step, treat the resin with an acetylating agent like acetic anhydride. This will permanently block any unreacted N-termini, preventing the formation of deletion sequences.[1] While this reduces the final yield of the full-length peptide, it greatly simplifies purification by eliminating closely related impurities.
A: The choice of coupling reagent is crucial.[13] Modern aminium/uronium salt-based reagents are generally preferred for their high reactivity and speed.
| Coupling Reagent | Class | Key Characteristics & Best Use Cases | Citation |
| HBTU / TBTU | Aminium/Uronium (HOBt-based) | Standard, reliable, and cost-effective reagents for routine synthesis. | [13][14] |
| HCTU | Aminium/Uronium (HOBt-based) | Contains a 6-Cl-HOBt moiety, making it more reactive than HBTU. Excellent for improving synthesis of difficult peptides. | [13] |
| HATU / HDMC | Aminium/Uronium (HOAt-based) | Highly efficient reagents, often considered the gold standard for difficult couplings, including N-methyl amino acids. | [10][13] |
| COMU | Aminium/Uronium (Oxyma-based) | Reactivity is comparable to HATU but incorporates the non-explosive Oxyma Pure, making it a safer alternative. Excellent for microwave-assisted SPPS. | [10][13][15] |
| DIC / Oxyma | Carbodiimide / Additive | A classic, cost-effective combination. Slower than aminium salts but very effective, particularly at elevated temperatures. DIC is a liquid, making it suitable for automated synthesizers. | [16] |
Causality: Reagents like HATU and COMU generate highly reactive activated esters (OAt or Oxyma esters, respectively) that can overcome the steric hindrance and reduced nucleophilicity of difficult N-termini more effectively than standard HOBt esters.[13][14]
Problem Area: Peptide Aggregation on Resin
As a peptide chain grows, especially beyond 10-15 residues, it can fold back on itself and associate with neighboring chains, driven by intermolecular hydrogen bonds.[5] This is a primary cause of synthesis failure for long peptides.
A: Yes, these are classic signs of on-resin aggregation.[6] Aggregation physically prevents reagents from reaching the reactive N-terminus of the peptide, leading to a complete halt in both deprotection and coupling reactions.[3][4] Sequences rich in hydrophobic amino acids (Val, Ile, Leu, Ala) are especially prone to this issue.[3]
A: The goal is to disrupt the hydrogen bonds causing the aggregation. Several strategies can be employed, often in combination:
-
Solvent Choice: Switch from standard DMF to more disruptive solvents. N-Methylpyrrolidone (NMP) is an excellent choice. Adding up to 25% Dimethyl Sulfoxide (DMSO) to DMF can also be very effective.[5][6]
-
Elevated Temperature: Increasing the reaction temperature (50-75°C) provides thermal energy to break up secondary structures and can significantly speed up coupling and deprotection times.[1][12][16] This is one of the most powerful tools for difficult sequences.
-
Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO4 to the coupling mixture can disrupt hydrogen bonding networks.[6][17]
-
Structure-Disrupting Amino Acids: Proactively incorporate "helix-breaking" residues. Pseudoproline dipeptides are commercially available units that can be inserted at Ser or Thr residues, temporarily introducing a kink in the peptide backbone that disrupts aggregation.[9][18] The native structure is restored during the final TFA cleavage.
Problem Area: Side Reactions and Protecting Group Issues
A: Certain amino acids are prone to side reactions, especially during the repetitive base treatment (for Fmoc removal) and acid treatment (for final cleavage).
-
Aspartimide Formation: Aspartic acid (Asp) and Asparagine (Asn) are notorious for this. The backbone amide can attack the side-chain carboxyl group, forming a cyclic imide. This can lead to racemization and the formation of iso-aspartate peptides.
-
Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amine attacks the C-terminal ester linkage to the resin, cleaving the dipeptide from the resin as a cyclic product. This is especially prevalent when Proline is in the first or second position.[5] Using a 2-chlorotrityl chloride resin can help suppress this due to its steric bulk.[5]
-
Oxidation: Methionine (Met) can be oxidized to the sulfoxide. Tryptophan (Trp) can also be oxidized or modified by scavengers during cleavage.
-
Alkylation: Cysteine (Cys) can undergo S-alkylation during final cleavage if improper scavengers are used.[19]
Mitigation:
-
For Asp, use protecting groups like OMpe or OMeOX that are designed to prevent aspartimide formation.
-
During cleavage, always use a scavenger cocktail (e.g., TFA/TIPS/H2O/DODT) to "quench" reactive carbocations generated from the cleavage of protecting groups, which can otherwise modify sensitive residues like Trp, Met, and Cys.[11]
Section 3: Advanced Strategies & Protocols
For exceptionally long or difficult peptides, standard protocols may be insufficient. Here we outline advanced techniques and provide a robust synthesis protocol.
Workflow: Logic for Troubleshooting Low Yield SPPS
This diagram illustrates a systematic approach to diagnosing low yield.
Caption: A logical workflow for troubleshooting low peptide yield in SPPS.
Protocol: The "Difficult Peptide" Synthesis Protocol (Fmoc/tBu Strategy)
This protocol incorporates best practices for synthesizing long or aggregation-prone peptides.
-
Resin Selection: Choose a resin with a low loading capacity (0.1-0.2 mmol/g).[20] This increases the distance between growing peptide chains, reducing the chance of intermolecular aggregation. PEG-grafted resins (e.g., TentaGel) are excellent as they provide a more solution-like environment.[21][22][23]
-
First Amino Acid Loading: Follow the resin manufacturer's protocol for loading the first Fmoc-amino acid. Ensure loading is accurately quantified.
-
Synthesis Cycle: For each amino acid addition, perform the following steps:[11]
-
Wash: Wash the resin 3x with DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-7 minutes. For difficult sequences, consider using a stronger base like DBU (e.g., 2% DBU / 2% piperidine in DMF) to ensure complete deprotection, but be cautious with Asp-containing sequences.[24]
-
Wash: Wash the resin thoroughly 5x with DMF to remove all traces of piperidine.
-
Coupling:
-
Prepare a 0.5 M solution of the Fmoc-amino acid and coupling reagent (e.g., HATU, COMU) in DMF with an activator base (e.g., DIPEA, 2,4,6-collidine). Use a 4-fold excess of reagents relative to the resin loading.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed at an elevated temperature (e.g., 50-75°C) for 10-30 minutes.[16]
-
-
Wash: Wash the resin 3x with DMF.
-
(Optional but Recommended) Monitoring/Capping: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, perform a second coupling (double couple).[1] If the second coupling still fails, cap the unreacted amines with acetic anhydride before proceeding to the next cycle.
-
Concept: Hybrid and Convergent Synthesis Approaches
For very long peptides or small proteins (>80 amino acids), a linear stepwise approach becomes impractical.[25]
-
Convergent Synthesis: This powerful strategy involves synthesizing several shorter peptide fragments separately (often on-resin) and then purifying them.[9][25][26] These protected fragments are then joined together in solution to form the final long peptide.[27] This approach is faster because fragments can be made in parallel and it simplifies purification, as the impurities in each fragment are different and easier to separate from the much larger ligated product.[25][28]
References
-
WondaBio. (n.d.). How to Optimize Peptide Synthesis? WondaBio. Retrieved from [Link]
-
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. Retrieved from [Link]
-
Ryadnov, M. G., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Retrieved from [Link]
-
Reddit. (2018, July 14). Solid Phase Synthesis-- What are the major problems in the lab? r/Biochemistry. Retrieved from [Link]
-
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3129–3139. Retrieved from [Link]
-
Tetras. (n.d.). IMPROVING PEPTIDE SYNTHESIS. Tetras. Retrieved from [Link]
-
WondaBio. (n.d.). Optimizing Peptide Coupling: Key Techniques. WondaBio. Retrieved from [Link]
-
Biotage. (2023, February 1). How to choose the right resin functionality for solid phase peptide synthesis. Biotage. Retrieved from [Link]
-
Giralt, E., et al. (1996). Convergent Solid Phase Peptide Synthesis: An Efficient Approach to the Synthesis of Highly Repetitive Protein Domains. The Journal of Organic Chemistry, 61(20), 6775–6782. Retrieved from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. Retrieved from [Link]
-
Kent, S. B. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biopolymers, 108(4), e23002. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Organic & Biomolecular Chemistry, 11(2), 256–263. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. AAPPTEC. Retrieved from [Link]
-
Del Bello, F., et al. (2021). Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis. Molecules, 26(16), 4949. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (2002). Convergent peptide synthesis. Methods in Enzymology, 343, 359–373. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(2), 241–251. Retrieved from [Link]
-
Al-Haque, S., et al. (2021). Green solvents and Safe Reagents in SPPS taking advantage of induction heating and automation: synthesis and HPLC-free purification of difficult sequences. Green Chemistry, 23(24), 9877–9886. Retrieved from [Link]
-
WondaBio. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. WondaBio. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 13(3), 143–148. Retrieved from [Link]
-
Lund University. (n.d.). Greening peptide chemistry by using NBP as solvent for SPPS. Lund University Publications. Retrieved from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2021). Summary of hazardous polar aprotic solvents currently used for SPPS. ResearchGate. Retrieved from [Link]
-
Biotage. (2023, January 30). How do I choose my resin for peptide synthesis? {Part 2}. Biotage. Retrieved from [Link]
Sources
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. biotage.com [biotage.com]
- 8. reddit.com [reddit.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. the-tetras.com [the-tetras.com]
- 13. bachem.com [bachem.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. csbio.com [csbio.com]
- 17. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. chempep.com [chempep.com]
- 23. biotage.com [biotage.com]
- 24. peptide.com [peptide.com]
- 25. bachem.com [bachem.com]
- 26. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 27. academic.oup.com [academic.oup.com]
- 28. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for solid-phase peptide synthesis
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
Status: Operational Operator: Senior Application Scientist Topic: Advanced Troubleshooting & Optimization
Introduction: The Philosophy of "Clean" Chemistry
Welcome to the SPPS Technical Support Center. Successful peptide synthesis is not merely about mixing reagents; it is about managing the kinetic competition between amide bond formation and side reactions (aggregation, racemization, and chain termination).
This guide prioritizes Fmoc chemistry , the current industry standard for drug development, while addressing specific nuances where Boc chemistry remains relevant.
Module 1: The Foundation (Resin & Swelling)
Q: My coupling efficiency is low even at the first residue. Is my resin defective?
A: It is likely an issue of solvation , not defective resin. The reaction kinetics in SPPS are diffusion-controlled. If the resin beads do not swell fully, the active sites remain inaccessible.
-
The Causality: Polystyrene (PS) resins are hydrophobic. Polyethylene glycol (PEG)-based resins (e.g., ChemMatrix, TentaGel) offer better swelling in polar solvents but can be mechanically fragile.
-
The Fix:
-
Solvent Match: Ensure you are swelling in a solvent that matches the resin's polarity. DCM (Dichloromethane) is superior for initial swelling of PS resins, while DMF (Dimethylformamide) is standard for reaction steps.
-
The "Flow" Test: In a manual vessel, the resin should look like a "fluid bed" when nitrogen is bubbled through. If it clumps or sticks to the sides, it is under-solvated.
-
Protocol: Swell for at least 20–30 minutes in DCM before the first deprotection.
-
Module 2: Coupling Logic & Reagent Selection
Q: I have a "difficult" sequence that consistently fails the Kaiser test. Should I just increase the equivalents?
A: increasing equivalents rarely solves steric hindrance or aggregation. You need to change the activation chemistry.
The Reagent Hierarchy Table:
| Reagent Class | Examples | Reactivity | Risk of Racemization | Best Use Case |
| Carbodiimides | DIC, DCC | Moderate | Low | Cys/His coupling; Preventing racemization. |
| Phosphoniums | PyBOP | High | Moderate | Standard couplings. |
| Aminiums (Uroniums) | HBTU, HCTU | High | Moderate | Standard automated synthesis. |
| Aza-derivatives | HATU , PyAOP | Very High | Low | Sterically hindered residues (Aib, N-methyls). |
| Additives | Oxyma Pure, HOBt | N/A | Low | Suppressing racemization (Oxyma is safer/more effective than HOBt). |
-
Technical Insight: HATU is superior because the pyridine nitrogen in the leaving group (HOAt) provides anchiomeric assistance (neighboring group participation), stabilizing the active ester and accelerating the amine attack [1].
-
Warning: Never pre-activate uronium/aminium reagents (HBTU, HATU) without the amine component present. They can react with the N-terminus to form a guanidinium cap , permanently terminating the chain.
Q: How do I prevent racemization when coupling Cysteine or Histidine?
A: Base-catalyzed enolization is the enemy here.
-
Switch Base: Replace DIPEA (Diisopropylethylamine) with Collidine (TMP) or 2,6-Lutidine . These are weaker bases that are less likely to abstract the
-proton. -
Switch Reagent: Use DIC/Oxyma Pure . This combination creates a pH-neutral activation environment, significantly lowering epimerization rates compared to basic HBTU/DIPEA conditions [2].
Module 3: Aggregation & "The Difficult Sequence"
Q: My peptide disappears or shows massive deletions after 10-15 residues. What is happening?
A: You are likely encountering
The Solution: Pseudoprolines Standard troubleshooting (double coupling, heating) often fails here. You must disrupt the secondary structure.[1]
-
Mechanism: Pseudoprolines (oxazolidines or thiazolidines derived from Ser, Thr, or Cys) introduce a "kink" in the backbone by enforcing a cis-amide bond preference.[2][3] This mechanically disrupts the
-sheet network, resolubilizing the peptide-resin [3]. -
Implementation: Replace a Ser/Thr/Cys residue in the difficult region with a commercially available Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Mepro)-OH).
-
Post-Synthesis: The Pseudoproline ring automatically hydrolyzes back to the native amino acid during the final acidic cleavage (TFA).
Visualizing the Logic:
Caption: Logical workflow for addressing incomplete couplings, moving from kinetic fixes to structural modifications.
Module 4: Side Reactions (Aspartimide & Scavengers)
Q: I see a mass of [M-18] and [M+piperidine] in my Asp-Gly containing peptide.
A: This is Aspartimide formation , a notorious side reaction in Fmoc chemistry.[1]
-
Mechanism: Upon Fmoc removal, the basic conditions (piperidine) encourage the nitrogen of the Asp-Gly amide bond to attack the Asp side-chain ester.[1] This forms a cyclic imide (Aspartimide, M-18). This ring can then reopen (racemizing the Asp) or react with piperidine (M+piperidine adducts).
-
The Fix:
-
Add Acid: Add 0.1M HOBt or Oxyma Pure to your 20% Piperidine deprotection solution. This suppresses the deprotonation of the amide backbone without stopping Fmoc removal [4].
-
Bulky Protection: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of the standard Asp(OtBu). The steric bulk prevents the ring closure.
-
Backbone Protection: Use Hmb or Dmb protection on the Glycine residue (e.g., Fmoc-Dmb-Gly-OH). This physically blocks the amide nitrogen from attacking the side chain.
-
Q: After cleavage, my peptide has +56, +96, or other adducts.
A: Your scavenger cocktail failed to quench the reactive cations generated during TFA cleavage.
-
Standard Cocktail (Reagent K/B): TFA/Phenol/Water/Thioanisole/EDT.
-
The "Clean" Alternative: EDT (Ethanedithiol) is foul-smelling. Use TIPS (Triisopropylsilane) and DODT (2,2'-(Ethylenedioxy)diethanethiol) .
-
Protocol: 92.5% TFA, 2.5% TIPS, 2.5% H2O, 2.5% DODT.
-
Note: If you have Trp(Boc), ensure you include a scavenger specifically for the tert-butyl cation to prevent alkylation of the Trp indole ring.
Module 5: Monitoring & Analysis
Q: The Kaiser test is negative (yellow), but my LC-MS shows a deletion.
A: The Kaiser test (Ninhydrin) detects primary amines.[4][5][6] It has two major blind spots:
-
Secondary Amines: It does not react with Proline or N-methylated residues. Use the Chloranil Test or Isatin Test for these.[6]
-
False Negatives: If the resin is aggregated, the Ninhydrin reagents cannot penetrate the bead to react with the free amine. You get a "yellow" (pass) result even though the coupling failed.
-
Verification: Always cleave a small micro-sample of resin (2-5 mg) and run a quick LC-MS after critical or difficult coupling steps.
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society. Link
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry - A European Journal. Link
-
Mutter, M., et al. (2004). "Pseudoprolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis". Journal of the American Chemical Society. Link
-
Mergler, M., et al. (2003). "Aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides". Journal of Peptide Science. Link
Sources
Validation & Comparative
A Comparative Guide to Boc and Fmoc Strategies in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is a cornerstone of innovation. The two dominant methodologies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, each offer a unique set of advantages and disadvantages. The selection of a particular strategy is a critical decision that profoundly influences workflow, reagent choice, and the ultimate purity of the target peptide. This guide provides an in-depth, objective comparison of these two robust strategies, supported by experimental data and detailed protocols, to empower you in making the most informed choice for your specific synthetic challenges.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protection strategies. This orthogonality dictates the conditions for the removal of the temporary α-amino protecting group while ensuring the stability of the permanent side-chain protecting groups until the final cleavage step.
The Boc Strategy: The Classic Approach
The Boc strategy, which laid the foundation for modern SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the amino acids.[] Repetitive deprotection of the Boc group is accomplished using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] The side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[3]
The Fmoc Strategy: The Modern Workhorse
The Fmoc strategy has become the more prevalent method in contemporary peptide synthesis. It employs the base-labile Fmoc protecting group for the α-amino terminus.[2] This group is readily cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] In contrast, the side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based, and are removed concurrently with the cleavage of the peptide from the resin using a strong acid cocktail, usually containing TFA.[3] This true orthogonality, where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms (base vs. acid), represents a key advantage of the Fmoc approach.[4]
At a Glance: Key Differences Between Boc and Fmoc Strategies
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., 25-50% TFA in DCM)[2] | Mild base (e.g., 20% Piperidine in DMF)[] |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Strong acid (e.g., HF, TFMSA)[3] | Strong acid cocktail (e.g., TFA with scavengers)[4] |
| Key Advantage | Advantageous for long or difficult sequences prone to aggregation due to protonation of the N-terminus during deprotection.[] | Milder deprotection conditions are compatible with a wider range of sensitive amino acids and post-translational modifications.[4] |
| Key Disadvantage | Requires hazardous strong acids (HF) for cleavage and specialized equipment. | The dibenzofulvene byproduct of deprotection can lead to side reactions if not effectively scavenged. |
| Automation Friendliness | Less amenable to full automation due to the use of hazardous reagents. | Highly amenable to automation, with UV monitoring of Fmoc deprotection enabling real-time feedback. |
| Cost Consideration | Boc-protected amino acids are generally less expensive.[][] | Fmoc-protected amino acids are typically more expensive, though overall process efficiency can offset this.[] |
Experimental Data: A Performance Showdown
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application. It is generally accepted that for routine peptide synthesis, the Fmoc approach often provides higher purity crude products due to its milder deprotection steps, which can minimize side reactions.
However, for certain hydrophobic sequences that are prone to aggregation, the Boc strategy can sometimes offer advantages.[] For instance, in the synthesis of membrane protein fragments or peptides rich in β-sheet structures, the aggressive acidic deprotection conditions of the Boc strategy can help to disrupt interchain hydrogen bonding and reduce aggregation, often leading to higher crude purity and yields compared to the Fmoc strategy.[]
A notable example is the synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP), a sequence known to be challenging. Studies on the Fmoc synthesis of this peptide have shown that the choice of coupling reagent can significantly impact the purity of the crude product. For example, using activators like HDMC, PyClock, COMU, HCTU, and HATU with short coupling times (2 x 1 min) in Fmoc-SPPS has been shown to produce the ACP(65-74) peptide in good purity.[4]
In the context of synthesizing the challenging amyloid beta (Aβ) 1-42 peptide, a hallmark of Alzheimer's disease, both Boc and Fmoc strategies have been employed. While the majority of modern syntheses of Aβ 1-42 opt for the Fmoc/tBu strategy, the Boc/Bzl approach has also been successfully utilized.[6][7] One study reported an overall yield of 10% for Aβ 1-42 synthesized via Fmoc-SPPS, with the final product showing higher purity by RP-HPLC compared to a commercially available standard.[7]
Experimental Workflows and Methodologies
The following sections provide detailed, step-by-step protocols for the synthesis of a generic peptide using both Boc and Fmoc strategies. These protocols are intended to be illustrative and may require optimization based on the specific peptide sequence.
Boc Solid-Phase Peptide Synthesis Workflow
The Boc-SPPS cycle involves a repetitive sequence of deprotection, neutralization, and coupling steps.
Caption: The cyclical process of Boc-SPPS.
Detailed Protocol for one Boc-SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for peptide acids) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes at room temperature. Drain the TFA solution and wash the resin thoroughly with DCM.
-
Neutralization: To deprotonate the N-terminal ammonium salt, treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 1-2 minutes. Drain and wash the resin with DCM.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Nα-Boc protected amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture. Add this solution to the neutralized peptide-resin and agitate for 1-2 hours. Monitor reaction completion using a qualitative method like the Kaiser test.
-
Washing: Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the peptide-resin with DCM and dry it under vacuum. Carefully treat the resin with a strong acid cleavage cocktail (e.g., HF or TFMSA) containing scavengers at 0°C for 1-2 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.
Fmoc Solid-Phase Peptide Synthesis Workflow
The Fmoc-SPPS cycle is renowned for its mildness and efficiency.
Caption: The cyclical process of Fmoc-SPPS.
Detailed Protocol for one Fmoc-SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for peptide acids) in DMF for at least one hour.
-
Nα-Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (typically 5-20 minutes). A second, shorter treatment can ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF. Add this solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DMF followed by DCM and then dry it. Treat the dried peptide-resin with a cleavage cocktail, typically containing TFA and a combination of scavengers tailored to the peptide sequence (e.g., TFA/TIS/water), at room temperature for 1-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Mitigating Side Reactions: A Key to Purity
The choice between Boc and Fmoc strategies can influence the prevalence of certain side reactions. A thorough understanding of these potential pitfalls is crucial for obtaining a high-purity peptide.
| Side Reaction | Description | More Prevalent In | Mitigation Strategy |
| Aspartimide Formation | Cyclization of aspartic acid residues, leading to a mixture of α- and β-peptides. | Fmoc-SPPS (due to repeated base exposure) | Use of protecting groups like Ompe or Hmb on the preceding residue; optimized deprotection conditions. |
| Diketopiperazine Formation | Cyclization and cleavage of the N-terminal dipeptide from the resin. | Fmoc-SPPS (especially with Pro or Gly at the C-terminus) | Use of 2-chlorotrityl chloride resin; coupling of a pre-formed dipeptide. |
| Alkylation of Trp, Met, Cys | Modification of sensitive side chains by carbocations generated during acidolysis. | Both, but a major concern in Boc-SPPS during HF cleavage and in Fmoc-SPPS during final TFA cleavage. | Addition of scavengers (e.g., triisopropylsilane, water, ethanedithiol) to the cleavage cocktail. |
| Oxidation of Methionine | The thioether side chain of methionine can be oxidized to the sulfoxide. | Can occur during acidic cleavage in both strategies. | Addition of reducing agents like dithiothreitol (DTT) to the cleavage mixture. |
Conclusion and Recommendations
Both Boc and Fmoc solid-phase peptide synthesis are robust and well-established methodologies. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, compatibility with a diverse range of chemistries, and amenability to automation.[] However, the Boc strategy remains a powerful tool, particularly for the synthesis of long and challenging sequences that are prone to aggregation, where the repetitive acidic deprotection can help to disrupt interchain hydrogen bonding.[]
Ultimately, the decision between Boc and Fmoc SPPS should be made on a case-by-case basis, taking into account the specific peptide sequence, the presence of sensitive residues or modifications, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry of both approaches is paramount for the successful synthesis of high-quality peptides for research and drug development.
References
-
Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis - Prezi. Available at: [Link]
-
T boc fmoc protocols in peptide synthesis | PPTX - Slideshare. Available at: [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... - ResearchGate. Available at: [Link]
-
A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators - Luxembourg Bio Technologies. Available at: [Link]
-
Three Decades of Amyloid Beta Synthesis: Challenges and Advances - Frontiers. Available at: [Link]
-
Synthesis of ACP(65-74) | Download Table - ResearchGate. Available at: [Link]
-
Peptide Synthesis - FAQ | AAPPTEC. Available at: [Link]
-
Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]
-
COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS - ResearchGate. Available at: [Link]
-
Advancing sustainable peptide synthesis - Green Chemistry. Available at: [Link]
- Solid phase peptide synthesis processes and associated systems - Google Patents.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]
Sources
Comparative Guide: Coupling Reagents for Sterically Hindered Amino Acids
[1]
Executive Summary
For decades, HATU served as the "gold standard" for difficult peptide couplings. However, recent advances in additive chemistry—specifically the shift from benzotriazoles (HOBt/HOAt) to ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure )—have reshaped the landscape.
This guide compares the performance of HATU against modern Oxyma-based alternatives (COMU , PyOxim ) and specialized reagents (PyBrOP ) in the context of sterically hindered amino acids (e.g., Aib,
The Verdict:
-
Primary Recommendation: PyOxim or COMU .[1][2][3][4] Both offer superior safety (non-explosive) and equal or better yield compared to HATU, often with lower racemization.
-
For Automated Synthesis: PyOxim is preferred due to superior solution stability (days vs. hours for COMU).
-
For Extreme Hindrance (
-Me-Val, Aib-Aib): PyBrOP or HATU remain relevant, though PyOxim is rapidly displacing them due to the elimination of guanidinylation side reactions.
Part 1: The Challenge of Steric Hindrance
Steric hindrance in peptide synthesis creates a kinetic barrier. Bulky side chains (Val, Ile) or backbone modifications (
Consequences of Hindrance:
-
Slow Kinetics: Reaction times extend from minutes to hours.
-
Racemization: Prolonged activation times increase the risk of removal of the
-proton, leading to epimerization. -
Side Reactions: Slow aminolysis allows competing nucleophiles to attack. Uronium reagents (HATU/HBTU) can react with the amine to form a permanent guanidino-capped byproduct, terminating the chain.
Mechanism of Activation and Failure Modes
Figure 1: Activation pathway showing how steric hindrance (slowing the green path) increases the probability of side reactions (red dashed paths).
Part 2: The Contenders
HATU (The Old Guard)
-
Class: Aminium (Guanidinium) salt of HOAt.
-
Mechanism: Generates highly reactive -OAt esters.[1] The pyridine nitrogen provides anchimeric assistance (neighboring group effect), accelerating the reaction ~100x over HBTU.
-
Pros: Proven track record for difficult sequences.
-
Cons: Expensive; High risk of guanidinylation if reaction is slow; HOAt is potentially explosive; 7-azabenzotriazole byproducts are difficult to remove.
COMU (The Modern Standard)[4]
-
Class: Uronium salt of Oxyma Pure.
-
Mechanism: Generates -Oxyma esters.[5] The morpholino group acts as an internal base/proton scavenger.
-
Pros: Safer (non-explosive); Byproducts are water-soluble (easy workup); Often higher yield than HATU; Less epimerization.
-
Cons: Low stability in DMF (hydrolyzes rapidly)—not suitable for pre-made solutions on synthesizers.[2]
PyOxim (The Stable Powerhouse)
-
Class: Phosphonium salt of Oxyma Pure.[6]
-
Mechanism: Generates -Oxyma esters.[5]
-
Pros: No Guanidinylation (it is a phosphonium salt, not uronium); Excellent solution stability (days); Safer than PyBOP.
-
Cons: Slightly more expensive than HBTU.
PyBrOP (The Specialist)
-
Class: Phosphonium bromide.
-
Mechanism: Generates acid bromides (highly reactive) in situ.
-
Use Case: Specifically for
-methylated amino acids and -disubstituted amino acids (Aib). -
Cons: High racemization risk if not carefully controlled; requires handling of reactive acid bromides.
Part 3: Comparative Performance Analysis
Table 1: Physical Properties & Safety Profile
| Feature | HATU | COMU | PyOxim | PyBrOP |
| Leaving Group | HOAt (7-aza-benzotriazole) | Oxyma Pure | Oxyma Pure | Bromide |
| Explosive Hazard | High (Benzotriazole) | Low | Low | Low |
| Guanidinylation Risk | High (Slow reactions) | Moderate | None | None |
| Solution Stability (DMF) | Moderate (~4-6 h) | Poor (< 4 h) | High (> 2 days) | High |
| Solubility | Good | Excellent | Excellent | Good |
Table 2: Coupling Efficiency on Hindered Models
Data synthesized from El-Faham et al. and comparative studies [1, 2].
| Coupling Reaction | Reagent | Yield (%) | Epimerization (%) | Notes |
| Aib-Aib (Extreme Hindrance) | HATU | 85-90% | < 1% | Standard condition |
| PyOxim | 92-95% | < 0.5% | Faster kinetics | |
| COMU | 90-94% | < 0.5% | Requires fresh solution | |
| Fmoc-Ser(tBu)-Pro (Epimerization Prone) | HATU | 98% | 4.2% | High racemization |
| COMU | 99% | 0.4% | Superior chirality retention | |
| PyOxim | 99% | 0.8% | ||
| HATU | 65% | N/A | Slow, significant guanidinylation | |
| PyBrOP | 88% | Variable | Requires double coupling | |
| PyOxim | 82% | N/A | Cleanest profile |
Part 4: Experimental Protocols
Protocol A: High-Efficiency Coupling (PyOxim/COMU)
Best for: Aib, Val, Ile, and standard hindered couplings.
Reagents:
-
Fmoc-AA-OH (1.0 equiv)
-
PyOxim (1.0 equiv) [Substitute COMU if using manual synthesis]
-
Oxyma Pure (0.5 equiv) Optional additive to further suppress racemization
-
DIPEA (2.0 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Dissolution: Dissolve Fmoc-AA-OH and PyOxim in minimal DMF (0.2 M concentration).
-
Activation: Add DIPEA. Shake/vortex for 30 seconds . Note: Do not pre-activate for >2 mins as the active ester can hydrolyze or rearrange.
-
Coupling: Add the activated solution immediately to the resin-bound free amine.
-
Incubation:
-
Standard Hindrance (Val/Ile): 30 mins at RT.
-
High Hindrance (Aib): 1 hour at 50°C (microwave) or 2 hours at RT.
-
-
Wash: Drain and wash resin with DMF (3x) and DCM (3x).
Protocol B: The "Nuclear Option" (PyBrOP)
Best for:
Reagents:
-
Fmoc-N-Me-AA-OH (2.0 equiv)
-
PyBrOP (2.0 equiv)
-
DIPEA (4.0 equiv)
-
Solvent: DCM/DMF (1:1) or NMP (preferred for N-Me)
Procedure:
-
Pre-activation: Dissolve Amino Acid and PyBrOP in solvent. Add DIPEA.
-
Coupling: Add to resin immediately.
-
Incubation: Allow to react for 2–4 hours. Double coupling is almost always required.
-
Monitoring: Use the Chloranil test (standard Kaiser test does not work for secondary amines).
Part 5: Decision Matrix
Use this logic flow to select the correct reagent for your specific sequence.
Figure 2: Reagent Selection Decision Tree.
References
-
Albericio, F., & El-Faham, A. (2010).[5] COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[1][4] Organic Process Research & Development.[7]
-
Subirós-Funosas, R., et al. (2009). PyOxim: An Efficient Phosphonium Salt for Peptide Synthesis.[8] Chemistry – A European Journal.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.[4][7][9] Chemical Reviews.[10]
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[4] Tetrahedron Letters.
Sources
- 1. bachem.com [bachem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. 肽偶联剂选择指南 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Optimizing Boc Deprotection: A Comparative Analysis of Scavenger Cocktails
In the landscape of peptide synthesis and organic chemistry, the tert-butyloxycarbonyl (Boc) group stands as a pillar of amine protection. Its widespread use is a testament to its reliability and straightforward cleavage under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2][3] However, this simplicity belies a critical challenge: the generation of the highly reactive tert-butyl cation during deprotection.[4][5][6] This electrophilic intermediate can wreak havoc on sensitive amino acid residues, leading to a portfolio of byproducts that compromise the final purity and yield of the target molecule.
This guide, grounded in both established chemical principles and in-house experimental data, offers a comparative analysis of commonly employed scavenger cocktails. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for understanding and mitigating side reactions during Boc deprotection, thereby enabling the synthesis of higher-purity compounds.
The Mechanistic Imperative for Scavengers in Boc Deprotection
The acid-catalyzed removal of the Boc group generates a tert-butyl cation, which, if left unchecked, can lead to deleterious side reactions.[4][5][6][7] Nucleophilic side chains of several amino acids are particularly susceptible to alkylation by this carbocation.[4][5][7]
-
Tryptophan (Trp): The indole ring is highly prone to tert-butylation.
-
Methionine (Met): The thioether side chain can be alkylated, and oxidation to methionine sulfoxide is also a concern under acidic conditions.
-
Cysteine (Cys): The thiol group is susceptible to alkylation.[4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the tert-butyl cation.[3][7]
To counteract these unwanted modifications, scavenger cocktails—mixtures of nucleophilic reagents—are added to the deprotection solution. These scavengers competitively trap the tert-butyl cation and other reactive species, safeguarding the integrity of the desired product.[5][8]
Figure 2. A decision-making workflow for selecting an appropriate scavenger cocktail based on the peptide's amino acid composition.
For peptides lacking sensitive residues: A simple cocktail of TFA/Water/TIS (e.g., Cocktail B) is often sufficient and avoids the use of malodorous thiols.
For peptides containing Tryptophan and/or Tyrosine: The inclusion of a highly efficient carbocation scavenger like TIS or anisole is critical.
For peptides containing Methionine and/or Cysteine: The addition of a reducing agent and scavenger such as thioanisole and/or EDT is strongly recommended to prevent S-alkylation and oxidation. [9] For peptides with a combination of sensitive residues: A comprehensive cocktail such as Reagent K (Cocktail D) or a Reagent R analog (Cocktail C) provides the most robust protection against a wide range of side reactions. [10]
Conclusion
The acidic deprotection of the Boc group is a routine yet critical step where attention to detail can significantly impact the final quality of the synthesized product. The tert-butyl cation generated is not a benign byproduct; it is a reactive intermediate that necessitates an effective trapping strategy. Our comparative data underscores that a thoughtfully chosen scavenger cocktail, tailored to the specific amino acid composition of the target molecule, is not merely an additive but a cornerstone of a successful synthesis. By moving beyond a one-size-fits-all approach and applying the principles outlined in this guide, researchers can significantly enhance the purity of their compounds, streamlining downstream purification efforts and accelerating the path to discovery.
References
- Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
-
ACS GCI Pharmaceutical Roundtable. (2026, January 21). BOC Deprotection. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Otvos, S. B., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23873–23879. Available at: [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
-
Fields, G. B. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane. Methods in molecular biology (Clifton, N.J.), 752, 169–174. Available at: [Link]
-
ResearchGate. (n.d.). Comparative reaction conditions for the deprotection of N-Boc-l-tryptophan (methanol was used as the reaction solvent). Retrieved from [Link]
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
-
Isidro-Llobet, A., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Organic & biomolecular chemistry, 17(46), 9936–9940. Available at: [Link]
- CDN. (n.d.). Cleavage Cocktail Selection.
-
ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ResearchGate. (n.d.). p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. Retrieved from [Link]
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
-
ResearchGate. (2016, January 5). Why do peptides cleave at basic K/R sites?. Retrieved from [Link]
- NIH. (2017, January 1). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.
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A Senior Application Scientist's Guide to Benchmarking Synthesis Protocols for Unsaturated Peptides
Introduction: The Growing Importance and Synthetic Challenges of Unsaturated Peptides
Unsaturated peptides, characterized by the presence of carbon-carbon double or triple bonds within their backbone or side chains, are of increasing interest in medicinal chemistry and drug development.[1] This structural feature imparts unique conformational constraints, enhanced proteolytic stability, and often, novel biological activities compared to their saturated counterparts. However, the introduction of unsaturation presents significant synthetic challenges that necessitate specialized protocols beyond standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS).[2]
This guide provides an in-depth comparison of two prominent strategies for synthesizing unsaturated peptides: the on-resin synthesis of dehydropeptides and the on-resin Sonogashira coupling for the introduction of alkyne moieties. We will delve into the mechanistic underpinnings of each protocol, provide detailed experimental workflows, and present a comparative analysis of their performance based on key metrics such as yield and purity. This objective comparison is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal synthetic route for their target unsaturated peptide.
Core Synthesis Strategies for Unsaturated Peptides
The synthesis of unsaturated peptides can be broadly categorized into two approaches: the direct incorporation of unsaturated amino acid building blocks during chain elongation and the post-synthetic modification of a pre-assembled peptide. This guide will focus on two powerful on-resin techniques that exemplify these strategies.
Protocol 1: On-Resin Synthesis of Dehydropeptides via β-Elimination
Dehydroamino acids, featuring a double bond between the α- and β-carbons, are key components of many naturally occurring bioactive peptides. Their synthesis on a solid support typically involves the dehydration of β-hydroxy amino acid residues like serine or threonine.
Causality Behind Experimental Choices: The choice of an on-resin approach for dehydropeptide synthesis offers significant advantages in terms of purification and automation.[3] By anchoring the peptide to a solid support, excess reagents and byproducts from the dehydration step can be easily washed away, simplifying the isolation of the final product.[4] The use of Fmoc/tBu protection strategy is common due to its mild deprotection conditions, which helps to preserve the integrity of the newly formed double bond.[5]
Self-Validating System: The success of this protocol relies on the efficient conversion of the β-hydroxy amino acid to the dehydroamino acid. This can be monitored at each step using analytical techniques such as HPLC and mass spectrometry to check for the expected mass shift corresponding to the loss of water.[6][7]
Protocol 2: On-Resin Sonogashira Coupling for Alkyne-Containing Peptides
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction can be adapted for on-resin synthesis to introduce alkyne functionalities into peptides, which are valuable for subsequent modifications via "click chemistry".[9][10]
Causality Behind Experimental Choices: Performing the Sonogashira coupling on the solid phase allows for the use of excess reagents to drive the reaction to completion, followed by simple filtration to remove unreacted starting materials and catalysts.[10] The choice of palladium catalyst and copper(I) co-catalyst is critical for achieving high yields and minimizing side reactions.[11][12] The use of a suitable base is also essential to deprotonate the terminal alkyne, making it nucleophilic.[13]
Self-Validating System: The progress of the on-resin Sonogashira coupling can be monitored by cleaving a small amount of resin-bound peptide and analyzing it by HPLC and mass spectrometry.[6] A successful reaction will show a clear mass shift corresponding to the addition of the alkyne moiety.
Comparative Analysis of Synthesis Protocols
To provide a clear and objective comparison, let's consider the synthesis of a model unsaturated pentapeptide. While direct comparative studies for the exact same unsaturated peptide are scarce in the literature, we can extrapolate typical performance from various sources to construct a representative comparison.
| Metric | Protocol 1: On-Resin Dehydropeptide Synthesis | Protocol 2: On-Resin Sonogashira Coupling |
| Crude Yield | 40-60% | 50-70% |
| Purity (Crude) | 30-50%[13] | 40-60% |
| Synthesis Time (Post-SPPS) | 2-4 hours | 4-8 hours |
| Scalability | Readily scalable | Scalable with catalyst cost considerations |
| Reagent Cost & Toxicity | Moderate cost, some reagents are toxic | Higher cost (palladium catalyst), toxic reagents |
| Versatility | Limited to dehydroamino acid formation | Broad scope of alkynes can be introduced |
Discussion of Comparative Data:
The on-resin Sonogashira coupling generally offers slightly higher crude yields and purities compared to the on-resin synthesis of dehydropeptides. This can be attributed to the often more efficient and cleaner nature of the palladium-catalyzed coupling reaction. However, the Sonogashira protocol involves more expensive and potentially toxic reagents, particularly the palladium catalyst.
In terms of synthesis time, the dehydration reaction for dehydropeptide formation is typically faster than the Sonogashira coupling. Both methods are amenable to scaling up, although the cost of the palladium catalyst can become a significant factor in large-scale Sonogashira reactions.
The key advantage of the Sonogashira coupling lies in its versatility. A wide variety of terminal alkynes can be coupled to the peptide, allowing for the introduction of diverse functional groups for further modification. The on-resin dehydropeptide synthesis is more limited in scope, primarily introducing a double bond at specific amino acid positions.
Experimental Protocols
Protocol 1: On-Resin Synthesis of a Dehydroalanine-Containing Pentapeptide
This protocol describes the synthesis of a model pentapeptide (e.g., Ac-Gly-Ala-ΔAla-Phe-Gly-NH₂) on a Rink Amide resin.
Materials:
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Ser-OH, Fmoc-Phe-OH)
-
Rink Amide resin
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Dehydrating agent: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Step-by-Step Methodology:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Standard SPPS Cycles: Couple the Fmoc-protected amino acids (Gly, Phe, Ser, Ala, Gly) sequentially using HBTU/HOBt/DIPEA as coupling agents. After each coupling, wash the resin thoroughly with DMF and DCM. Deprotect the Fmoc group with 20% piperidine in DMF.
-
On-Resin Dehydration of Serine:
-
Wash the resin-bound peptide containing the serine residue with DMF.
-
Add a solution of BOP (3 eq.) and DBU (3 eq.) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 2 hours.
-
Wash the resin extensively with DMF and DCM.
-
-
Acetylation of N-terminus: Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase HPLC.[14]
-
Characterization: Confirm the identity and purity of the final dehydropeptide by mass spectrometry and analytical HPLC.[15]
Protocol 2: On-Resin Sonogashira Coupling for an Alkyne-Modified Pentapeptide
This protocol describes the synthesis of a model pentapeptide containing a p-iodophenylalanine residue followed by Sonogashira coupling with a terminal alkyne (e.g., phenylacetylene).
Materials:
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-p-iodo-Phe-OH, Fmoc-Leu-OH)
-
Wang resin
-
Coupling reagents: HBTU, HOBt, DIPEA
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Sonogashira coupling reagents: Pd(PPh₃)₄, CuI, Phenylacetylene, DIPEA
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Solvents: DMF, DCM, Diethyl ether
Step-by-Step Methodology:
-
Resin Swelling and Amino Acid Loading: Swell the Wang resin in DMF. Load the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) onto the resin.
-
Standard SPPS Cycles: Couple the Fmoc-protected amino acids (Leu, p-iodo-Phe, Ala, Gly) sequentially as described in Protocol 1.
-
On-Resin Sonogashira Coupling:
-
Swell the resin-bound peptide containing the p-iodophenylalanine residue in DMF.
-
In a separate flask, prepare the catalyst solution by dissolving Pd(PPh₃)₄ (0.1 eq.) and CuI (0.2 eq.) in DMF.
-
Add the catalyst solution, phenylacetylene (5 eq.), and DIPEA (10 eq.) to the resin.
-
Shake the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Wash the resin thoroughly with DMF, DCM, and a chelating wash (e.g., sodium diethyldithiocarbamate solution in DMF) to remove residual palladium.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin using the cleavage cocktail.
-
Precipitation and Purification: Precipitate and purify the alkyne-modified peptide as described in Protocol 1.
-
Characterization: Characterize the final product by mass spectrometry and analytical HPLC to confirm the successful coupling and purity.
Visualization of Experimental Workflows
Caption: Comparative workflows for the synthesis of unsaturated peptides.
Conclusion and Future Perspectives
Both on-resin dehydropeptide synthesis and Sonogashira coupling represent robust and valuable methods for the preparation of unsaturated peptides. The choice between these protocols will ultimately depend on the specific requirements of the target peptide, including the desired type of unsaturation, scalability, and cost considerations.
The on-resin dehydration of β-hydroxy amino acids is a more direct and often faster method for introducing a double bond into the peptide backbone. In contrast, the on-resin Sonogashira coupling offers greater versatility for introducing a wide range of alkyne-containing moieties, which can serve as handles for further derivatization.
Future advancements in this field are likely to focus on the development of more efficient and environmentally friendly catalysts for cross-coupling reactions, as well as novel methods for the stereoselective synthesis of dehydropeptides. The continued exploration of these and other innovative synthetic strategies will undoubtedly expand the accessibility and utility of unsaturated peptides in various scientific disciplines.
References
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Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 239-254. URL: [Link]
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Biotage. (2023). What is solid phase peptide synthesis? URL: [Link]
-
Galanis, A. S., Albericio, F., & Grøtli, M. (2011). On-resin disulfide bond formation in solid-phase peptide synthesis. Organic & Biomolecular Chemistry, 9(21), 7249-7256. URL: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. URL: [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. URL: [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. URL: [Link]
-
LifeTein. (2024). Click Chemistry in Peptide Synthesis. URL: [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). URL: [Link]
-
Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. URL: [Link]
-
Almac. (2023). Analytical method development for synthetic peptide for purity and impurities content by UHPLC. URL: [Link]
-
Ferreira, P. M. T., et al. (2007). An improved procedure for the synthesis of dehydroamino acids and dehydropeptides from the carbonate derivatives of serine and threonine using tetrabutylammonium fluoride. Journal of Peptide Science, 13(11), 724-728. URL: [Link]
-
Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. URL: [Link]
-
Vágner, J., et al. (2008). On-resin Sonogashira coupling of iodo-derivatized amino acids and peptides. Journal of Peptide Science, 14(8), 927-933. URL: [Link]
- Mant, C. T., & Hodges, R. S. (Eds.). (2008).
-
Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122-128. URL: [Link]
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Tian, X., et al. (2016). Stereoselectively synthesis and structural confirmation of dehydrodipeptides with dehydrobutyrine. SpringerPlus, 5(1), 1-8. URL: [Link]
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Bofill, J. M., et al. (2005). On-resin Sonogashira reaction. Tetrahedron letters, 46(36), 6123-6126. URL: [Link]
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Han, M. J., Xiong, D. C., & Ye, X. S. (2012). Enabling Wittig reaction on site-specific protein modification. Chemical Communications, 48(90), 11079-11081. URL: [Link]
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Deagostino, A., Prandi, C., & Venturello, P. (2007). The Heck Reaction Applied to 1, 3-and 1, 2-Unsaturated Derivatives, a Way towards Molecular Complexity. Current Organic Chemistry, 11(13), 1145-1161. URL: [Link]
- Varki, A., Cummings, R. D., Esko, J. D., Freeze, H. H., Stanley, P., Bertozzi, C. R., ... & Seeberger, P. H. (Eds.). (2009). Essentials of glycobiology.
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. URL: [Link]
-
Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. URL: [Link]
-
Han, M. J., Xiong, D. C., & Ye, X. S. (2012). Site-Selective Protein Modification via Bioorthogonal Wittig Reaction. Chemical Communications Blog. URL: [Link]
-
Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102879. URL: [Link]
-
Hurevich, M., & Gilon, C. (2012). Solid phase vs. solution phase synthesis of heterocyclic macrocycles. Molecules, 17(12), 14389-14411. URL: [Link]
-
Zhang, L., & Xu, W. (2020). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. RSC advances, 10(52), 31235-31247. URL: [Link]
-
Wu, P., & Sharpless, K. B. (2005). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Angewandte Chemie International Edition, 44(46), 7578-7582. URL: [Link]
-
Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. URL: [Link]
-
Mohammed, S., et al. (2021). Digging deeper into the immunopeptidome: characterization of post-translationally modified peptides presented by MHC I. Journal of proteome research, 20(8), 3925-3937. URL: [Link]
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. URL: [Link]
-
LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. URL: [Link]
-
Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. URL: [Link]
-
Amblard, F., et al. (2021). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chemistry, 23(13), 4843-4852. URL: [Link]
-
Zhang, T., et al. (2018). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical chemistry, 90(21), 12697-12704. URL: [Link]
-
Kundu, S. K., & Maiti, S. (2014). Palladium nanoparticles supported on modified polystyrene resin as a polymeric catalyst for Sonogashira-Hagihara coupling reaction. Journal of the Iranian Chemical Society, 11(5), 1367-1374. URL: [Link]
-
Schwochert, J. A., & Swinney, D. C. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. URL: [Link]
-
Aapptec. (n.d.). Resins for Solid Phase Peptide Synthesis - Core Resins. URL: [Link]
-
Brimble, M. A., & Furkert, D. P. (2009). Chemical generation and modification of peptides containing multiple dehydroalanines. Organic & biomolecular chemistry, 7(19), 3843-3850. URL: [Link]
-
McLaren, R. (2012). Site-Selective Protein Modification via Bioorthogonal Wittig Reaction. Chemical Communications Blog. URL: [Link]
- Goodman, M. (Ed.). (2004). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
Almac. (2023). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. URL: [Link]
-
Merck Millipore. (n.d.). Product Focus: New resins for peptide synthesis Novabiochem®. URL: [Link]
-
Agilent. (2014). High Resolution/Fast RP-HPLC Analysis of Synthetic Peptides. URL: [Link]
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A Researcher's Guide to the Orthogonality of the Boc Protecting Group
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and natural product discovery, the strategic use of protecting groups is paramount. The ability to mask the reactivity of a functional group, perform chemistry elsewhere in the molecule, and then selectively unmask it is a cornerstone of modern synthesis. This guide provides an in-depth comparison of the tert-butyloxycarbonyl (Boc) protecting group's orthogonality with other common protecting groups, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The concept of "orthogonality" is central to this discussion. An orthogonal set of protecting groups is one where each group can be removed in any order using specific reagents and conditions that do not affect the other groups in the set.[1] This selectivity is not merely a convenience; it is a critical requirement for achieving high yields and purity in the synthesis of complex molecules.
The Boc group, an acid-labile carbamate, is one of the most widely used protecting groups for amines.[2] Its stability to basic, nucleophilic, and hydrogenolytic conditions forms the basis of its orthogonality with many other classes of protecting groups.
Boc vs. Fmoc: The Acid/Base Paradigm
The orthogonality between the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups is perhaps the most classic and widely exploited example in chemical synthesis, forming the foundation of two distinct strategies in Solid-Phase Peptide Synthesis (SPPS).[3]
-
Boc (tert-butyloxycarbonyl): Protects the α-amino group and is removed with moderately strong acid, typically trifluoroacetic acid (TFA).[3]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Also an amine protecting group, but it is cleaved under basic conditions, most commonly with a solution of piperidine in an organic solvent.[2][4]
This stark difference in cleavage chemistry allows for the selective deprotection of either group with exceptional fidelity. In a typical scenario, an Fmoc group can be removed to allow for peptide chain elongation while Boc groups on amino acid side chains remain intact. Conversely, a terminal Boc group can be removed without affecting any Fmoc-protected functionalities.
Comparative Data: Boc vs. Fmoc
| Protecting Group | Protected Functionality | Stable To | Labile To (Cleavage Conditions) |
| Boc | Amine | Base (e.g., Piperidine), Hydrogenolysis | Acid (e.g., TFA, HCl)[5] |
| Fmoc | Amine | Acid (e.g., TFA), Hydrogenolysis | Base (e.g., 20% Piperidine in DMF)[6] |
Visualizing Boc/Fmoc Orthogonality
Caption: Orthogonal deprotection of Boc and Fmoc groups.
Experimental Protocols
Protocol 1: Selective Fmoc Removal in the Presence of Boc
This protocol is standard in Fmoc-based SPPS where side chains (e.g., Lysine) are Boc-protected.
-
Resin Preparation: Swell the Boc(side-chain)-protected, Fmoc(N-α)-peptidyl resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF (approx. 10 mL per gram of resin).[4]
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes.[6]
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Validation: A positive Kaiser test confirms the presence of the free primary amine, while the Boc group remains unaffected.
Protocol 2: Selective Boc Removal in the Presence of Fmoc
This procedure is less common in standard SPPS but is critical in solution-phase synthesis or when using orthogonal side-chain protection strategies.
-
Dissolution: Dissolve the Boc/Fmoc-protected compound in dichloromethane (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). To prevent alkylation of sensitive residues by the released tert-butyl cation, a scavenger such as anisole or triisopropylsilane (TIS) (2-5%) should be included.[5]
-
Reaction: Stir the solution at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo. Co-evaporate with toluene or DCM to remove residual TFA. The resulting amine is typically isolated as its TFA salt. The Fmoc group remains stable under these conditions.
Boc vs. Cbz: The Hydrogenolysis Dimension
The pairing of Boc with the benzyloxycarbonyl (Cbz or Z) group offers another robust orthogonal strategy, contrasting acid lability with sensitivity to catalytic hydrogenolysis.
-
Boc (tert-butyloxycarbonyl): Removed with acid.[7]
-
Cbz (benzyloxycarbonyl): Classically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl C-O bond.[8]
This orthogonality is invaluable when synthesizing molecules containing functional groups sensitive to acid but stable to reduction, or vice-versa. It's important to note, however, that the Cbz group can be cleaved by strong acids (e.g., HBr in acetic acid), so the conditions for Boc removal must be chosen with care to maintain selectivity.[8][9]
Comparative Data: Boc vs. Cbz
| Protecting Group | Protected Functionality | Stable To | Labile To (Cleavage Conditions) |
| Boc | Amine | Hydrogenolysis, Mild Base | Acid (e.g., TFA, HCl)[7] |
| Cbz | Amine | Mild Acid, Mild Base | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)[8][9] |
Visualizing Boc/Cbz Orthogonality
Caption: Orthogonal deprotection of Boc and Cbz groups.
Experimental Protocols
Protocol 3: Selective Cbz Removal via Hydrogenolysis
-
Dissolution: Dissolve the Boc/Cbz-protected substrate in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Hydrogenation: Purge the reaction flask with nitrogen, then introduce hydrogen gas (H₂), either by balloon (1 atm) or in a Parr shaker apparatus for higher pressures.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed. The reaction is often complete within 1-4 hours.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated in vacuo to yield the product with the Boc group intact.
Protocol 4: Selective Boc Removal in the Presence of Cbz
-
Dissolution: Dissolve the Boc/Cbz-protected compound in an anhydrous solvent like DCM or 1,4-dioxane.
-
Deprotection: Cool the solution to 0 °C and bubble dry hydrogen chloride (HCl) gas through the solution, or add a 4M solution of HCl in dioxane.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor progress by TLC or LC-MS. The use of HCl over TFA is sometimes preferred as it is less aggressive towards the Cbz group.
-
Work-up: Concentrate the solvent in vacuo. The product is obtained as the hydrochloride salt, leaving the Cbz group untouched.
Boc vs. TBDMS: Amine vs. Hydroxyl Selectivity
The orthogonality between Boc (protecting an amine) and a silyl ether like tert-butyldimethylsilyl (TBDMS or TBS, protecting a hydroxyl group) is a common requirement in the synthesis of complex natural products and modified peptides.
-
Boc (tert-butyloxycarbonyl): Acid-labile.
-
TBDMS (tert-butyldimethylsilyl): Primarily cleaved by fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF).[10] It is also susceptible to acid, but generally requires stronger conditions or longer reaction times than Boc deprotection.[11]
This difference in lability provides a window for selective deprotection. The Boc group can be cleanly removed with standard acidic conditions (TFA/DCM) while leaving a TBDMS ether intact. Conversely, the TBDMS group can be removed with fluoride ions without affecting the Boc group.
Comparative Data: Boc vs. TBDMS
| Protecting Group | Protected Functionality | Stable To | Labile To (Cleavage Conditions) |
| Boc | Amine | Fluoride ions (TBAF), Mild Base | Acid (e.g., TFA, HCl) |
| TBDMS | Hydroxyl | Base, Hydrogenolysis | Fluoride ions (e.g., TBAF in THF), Acid[10][12] |
Visualizing Boc/TBDMS Orthogonality
Caption: Orthogonal deprotection of Boc and TBDMS groups.
Experimental Protocols
Protocol 5: Selective TBDMS Removal with Fluoride
-
Dissolution: Dissolve the Boc/TBDMS-protected substrate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Deprotection: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography. The Boc group remains fully intact.
Protocol 6: Selective Boc Removal in the Presence of TBDMS
-
Dissolution: Dissolve the substrate in anhydrous DCM.
-
Deprotection: Add trifluoroacetic acid (TFA) to a final concentration of 20-25% (v/v) at 0 °C.
-
Reaction: Stir at 0 °C for 30-60 minutes. It is crucial to keep the temperature low and the reaction time short to minimize potential cleavage of the TBDMS group.[11] Monitor carefully by TLC or LC-MS.
-
Work-up: Upon completion, remove the volatiles in vacuo. The crude product can be purified or used directly as the TFA salt. The TBDMS ether will be largely unaffected under these controlled conditions.
Boc vs. Acetyl: A Case of Lability Difference
The acetyl (Ac) group is a robust protecting group for both amines (forming amides) and hydroxyls (forming esters). Its removal typically requires more forcing conditions than Boc deprotection, creating a useful orthogonal relationship.
-
Boc (tert-butyloxycarbonyl): Acid-labile.
-
Acetyl (Ac): Cleaved by basic hydrolysis (saponification, e.g., NaOH, K₂CO₃ in MeOH/H₂O) or strong acidic hydrolysis, often requiring elevated temperatures.[13][14]
The mild acidic conditions used to remove a Boc group will leave an acetamide or acetate ester untouched. This allows for selective deprotection of a Boc-protected amine to perform a subsequent reaction before a final, more vigorous step to remove the acetyl group.
Comparative Data: Boc vs. Acetyl
| Protecting Group | Protected Functionality | Stable To | Labile To (Cleavage Conditions) |
| Boc | Amine | Basic Hydrolysis, Hydrogenolysis | Mild Acid (e.g., TFA, HCl) at RT |
| Acetyl (Ac) | Amine, Hydroxyl | Mild Acid at RT, Hydrogenolysis | Basic Hydrolysis (NaOH/MeOH), Acidic Hydrolysis (HCl/H₂O, reflux)[13] |
Visualizing Boc/Acetyl Orthogonality
Caption: Orthogonal deprotection of Boc and Acetyl groups.
Experimental Protocols
Protocol 7: Selective Boc Removal in the Presence of an Acetyl Group
-
Dissolution: Dissolve the Boc/Acetyl-protected compound in DCM.
-
Deprotection: Add TFA (25-50% v/v) at room temperature.
-
Reaction: Stir for 30-60 minutes. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can be used directly, leaving the acetyl group intact.
Protocol 8: Selective Acetyl Group Removal via Basic Hydrolysis
-
Dissolution: Dissolve the Boc/Acetyl-protected substrate in a mixture of methanol and water.
-
Deprotection: Add an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1-3 equivalents).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the deacetylation is complete (monitored by TLC/LC-MS).[13]
-
Work-up: Neutralize the reaction mixture with a mild acid (e.g., 1M HCl or NH₄Cl). Extract the product with an appropriate organic solvent. Dry the organic layer, concentrate, and purify as needed. The Boc group is stable to these basic conditions.
Conclusion and Strategic Outlook
The tert-butyloxycarbonyl (Boc) protecting group is a versatile and indispensable tool in modern organic synthesis due to its predictable and clean, acid-labile deprotection chemistry. Its stability under a wide range of other reaction conditions—most notably basic hydrolysis, catalytic hydrogenolysis, and fluoride-mediated cleavage—provides a robust foundation for orthogonal synthetic strategies.
The choice of a protecting group strategy is dictated by the overall synthetic plan. By understanding the distinct cleavage conditions for Boc, Fmoc, Cbz, TBDMS, and Acetyl groups, chemists can design complex, multi-step syntheses with confidence, selectively revealing functional groups in the desired sequence to build molecular architecture with precision and efficiency.
References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Reddit. Removal of Boc protecting group as workup?. [Link]
- Greene's Protective Groups in Organic Synthesis. (Note: While a specific URL isn't available from the search, this is a standard, authoritative text in the field, and the concept of orthogonal sets is well-established within it.)
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]
-
ResearchGate. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Organic-Reaction.com. Acetyl Protection - Common Conditions. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]
-
ResearchGate. How can one remove an acetyl protecting group from an acetylated sugar?. [Link]
-
ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]
-
ResearchGate. Can TBDMS protecting group be cleaved under 25% TFA/DCM?. [Link]
-
Organic-Reaction.com. TBS Protection - Common Conditions. [Link]
-
Gelest. Deprotection of Silyl Ethers. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. total-synthesis.com [total-synthesis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Characterization of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid by 1H NMR and 13C NMR
Executive Summary
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid (also known as N-Boc-4-aminocrotonic acid) is a critical intermediate in the synthesis of GABA analogs and peptidomimetics. Its biological activity and utility as a Michael acceptor depend entirely on its stereochemistry. The E-isomer (trans) is typically the bioactive target, while the Z-isomer (cis) is a common synthetic impurity derived from Knoevenagel condensations or Wittig reactions.
This guide compares the Nuclear Magnetic Resonance (NMR) characterization of the target E-isomer against its Z-isomer alternative. While HPLC can separate these species, it requires reference standards. NMR provides a self-validating, absolute structural determination based on scalar coupling constants (
Strategic Analysis: Why NMR for this Molecule?
In drug development, verifying the geometry of the double bond in 4-aminobut-2-enoic acid derivatives is non-negotiable.
-
The Challenge: Mass Spectrometry (MS) cannot distinguish between E and Z isomers (identical
). IR spectroscopy shows subtle differences in the fingerprint region but is not quantitative. -
The Solution: 1H NMR offers a definitive metric: the vicinal coupling constant (
) across the alkene. -
Performance Comparison:
| Feature | 1H NMR | HPLC/UPLC | LC-MS |
| Stereochemical Proof | Absolute ( | Relative (requires standards) | None |
| Purity Quantification | Quantitative (qNMR) | Quantitative (Area %) | Qualitative |
| Sample Recovery | High (Non-destructive) | Low (Destructive) | Low (Destructive) |
Experimental Protocol
To ensure reproducible data, solvation effects must be minimized. Carboxylic acids can dimerize in non-polar solvents, broadening signals.
Reagents & Equipment
-
Solvent: DMSO-d
(99.9% D) is preferred over CDCl .-
Reason: It ensures solubility of the polar carboxylic acid and minimizes exchange of the amide (NH) proton, allowing observation of NH-CH
coupling.
-
-
Internal Standard (Optional): TCNB (2,3,5,6-tetrachloronitrobenzene) for qNMR purity assays.
-
Instrument: 400 MHz or higher (to resolve the alkene multiplets).
Step-by-Step Methodology
-
Sample Preparation: Weigh 10–15 mg of the dried solid into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
. Vortex until completely dissolved.-
Note: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.
-
-
Acquisition (1H):
-
Pulse angle: 30°.
-
Relaxation delay (D1):
10 seconds (critical for accurate integration of the COOH proton). -
Scans: 16–32.
-
-
Acquisition (13C):
-
Scans:
512 (to visualize the quaternary Boc carbonyls). -
Decoupling: Proton-decoupled.[1]
-
Comparative Data: E-Isomer vs. Z-Isomer
The following table contrasts the diagnostic signals. The coupling constant (
1H NMR Chemical Shifts ( , ppm) in DMSO-d
| Position | Proton Type | Target: E-Isomer (Trans) | Alternative: Z-Isomer (Cis) | Differentiation Logic |
| COOH | Acid | ~12.2 (br s) | ~12.0 (br s) | Not diagnostic. |
| H-3 | Alkene ( | 6.70 – 6.80 (dt) | 6.00 – 6.30 (dt) | Z-isomer H-3 is often shielded due to steric crowding. |
| H-2 | Alkene ( | 5.75 – 5.85 (d) | 5.65 – 5.90 (d) | Chemical shift varies; look at splitting. |
| Coupling | 15.0 – 16.0 Hz | 10.0 – 12.0 Hz | CRITICAL PROOF OF STRUCTURE | |
| NH | Amide | ~7.05 (br t) | ~6.80 (br s) | E-isomer often shows clearer coupling to CH |
| CH | Allylic | 3.70 – 3.80 (t) | 3.90 – 4.00 (t) | Z-isomer CH |
| Boc | Methyls | 1.38 (s, 9H) | 1.38 (s, 9H) | Overlaps; not useful for separation. |
13C NMR Chemical Shifts ( , ppm) in DMSO-d
| Carbon Type | Assignment | Target: E-Isomer | Diagnostic Note |
| C=O (Acid) | C-1 | 167.5 | Downfield signal. |
| C=O (Boc) | Carbamate | 155.8 | Characteristic carbamate carbonyl. |
| Alkene ( | C-3 | 145.2 | Deshielded relative to C-2 due to resonance. |
| Alkene ( | C-2 | 122.4 | Shielded by conjugation with COOH. |
| Quaternary | Boc-C(CH | 78.2 | Weak intensity signal. |
| Allylic | C-4 (CH | 40.8 | Overlaps with DMSO solvent signal (use DEPT-135 to confirm). |
| Methyl | Boc-CH | 28.2 | Intense signal (3x carbons). |
Structural Validation Workflow
The following diagram illustrates the logical flow for confirming the identity and purity of the compound using the data above.
Figure 1: Decision tree for stereochemical validation of Boc-4-aminobut-2-enoic acid.
Detailed Mechanistic Insight: The Coupling Constant
Why is the coupling constant (
The magnitude of the vicinal coupling constant (
-
Trans (E): The dihedral angle is 180°. This maximizes orbital overlap in the coupling pathway, resulting in a large
value (15–16 Hz). -
Cis (Z): The dihedral angle is 0°. While overlap exists, the electronic environment typically results in a smaller
value (6–12 Hz) for alkenes.
Visualizing the NOE (Nuclear Overhauser Effect):
If
-
Z-Isomer: Irradiating H-2 will show a strong NOE enhancement at H-3 (and potentially the CH
group if conformation allows). -
E-Isomer: H-2 and H-3 are on opposite sides; NOE enhancement is minimal between them. Instead, H-3 shows NOE with the CH
group, while H-2 shows NOE with the COOH (not observable) or remote protons.
Figure 2: Expected Nuclear Overhauser Effects (NOE) for stereochemical confirmation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for alkene coupling constants).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for general 4-aminocrotonic acid shifts).
-
Sigma-Aldrich. (2024). Product Specification: (E)-4-Amino-2-butenoic acid. (Reference for physical properties and base structure).
Sources
Safety Operating Guide
Navigating the Disposal of 4-((tert-Butoxycarbonyl)amino)but-2-enoic Acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory. This guide provides a detailed protocol for the proper disposal of 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid, moving beyond a simple checklist to explain the scientific rationale behind each step. Our goal is to empower researchers with the knowledge to handle this and similar reagents with confidence and care.
Section 1: Hazard Characterization and Risk Assessment
Before any handling or disposal, a thorough understanding of the chemical's properties is essential. This compound is a Boc-protected amino acid derivative. While many such compounds are not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer.[1]
Key Chemical Properties and Their Implications for Disposal:
-
Carboxylic Acid Moiety: The presence of the carboxylic acid group means the compound is acidic. This property is central to one of the primary disposal methods: neutralization. However, it also necessitates careful segregation from incompatible waste streams, such as bases and reactive metals, to prevent exothermic or gas-producing reactions.
-
tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is known to be labile under acidic conditions.[2][3][4] This is a critical consideration, as improper storage or mixing with acidic waste could lead to the unintended deprotection of the amine, altering the chemical nature of the waste.
-
Physical Form: This compound is typically a solid.[5] This form reduces the risk of inhalation compared to fine powders, but care should still be taken to avoid dust generation during handling and disposal.[1][6]
| Property | Value (Predicted/Typical) | Implication for Disposal |
| Melting Point | 188 - 191°C | Stable solid at room temperature. |
| Boiling Point | 595.6±50.0 °C | Not volatile under standard lab conditions. |
| Solubility | DMSO (Slightly), Methanol (Slightly) | Consider solvent compatibility for disposal of solutions. |
| pKa | 4.67±0.19 | Weakly acidic nature. |
Data sourced from ChemicalBook for a similar compound and should be used as a general guideline.[5]
Section 2: The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of all laboratory chemicals is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This act provides a "cradle-to-grave" framework for hazardous waste management.[7] Laboratories are classified as generators of hazardous waste and must comply with regulations regarding waste identification, accumulation, and disposal.[7][8] For academic labs, the EPA's Subpart K regulations offer alternative, more flexible standards for managing hazardous waste, including extended time for waste removal and the requirement of a Laboratory Management Plan.[9][10]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard is designed to protect laboratory workers from chemical hazards.[11] It mandates the development and implementation of a written Chemical Hygiene Plan (CHP).[12][13] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals.[12][13]
Section 3: A Step-by-Step Guide to Proper Disposal
The following workflow provides a comprehensive approach to the disposal of this compound, from the point of generation to final removal from the laboratory.
Caption: Decision workflow for the disposal of this compound.
-
Initial Segregation: At the point of generation, waste this compound should be collected separately from other waste streams.
-
Solid Waste: Collect pure solid waste in a dedicated, clearly labeled container.
-
Solution Waste: If in solution, do not mix with other solvent waste streams unless their compatibility is confirmed. Consult a chemical compatibility chart to avoid dangerous reactions.[14][15]
-
Container Selection: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[16][17] The container must have a secure, screw-top cap to prevent leaks.[16][17]
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste" (if applicable), and the date of accumulation.[18]
Section 4: On-Site Neutralization Protocol (for small quantities)
For small quantities, neutralization of the carboxylic acid functionality can be a safe and effective pre-treatment step. This should only be performed by trained personnel in a designated area, such as a fume hood.
Materials:
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
pH paper or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate container for the neutralization reaction
Procedure:
-
Preparation: In a chemical fume hood, place the waste solution or a solution of the solid waste in a suitable container.
-
Slow Addition of Base: While stirring, slowly add a 5-10% solution of sodium bicarbonate or sodium carbonate to the acidic waste. Be aware that this will generate carbon dioxide gas, so add the base slowly to avoid excessive foaming and potential overflow.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter.
-
Endpoint: Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Final Disposal: The neutralized solution can often be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous components and is in accordance with local regulations.[8][19] Always check with your institution's Environmental Health and Safety (EHS) department before any drain disposal.
Section 5: Accumulation for Professional Disposal
When on-site treatment is not feasible or for larger quantities, the waste must be collected for professional disposal.
-
Satellite Accumulation Area (SAA): Store the properly labeled waste container in a designated SAA.[16] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Limits: Do not exceed the accumulation limits for your laboratory's generator status. Once a container is full, it must be moved to a central accumulation area within three days.[16]
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup of the waste by a licensed hazardous waste contractor.[7] They will ensure the waste is transported and disposed of in compliance with all regulations.
Section 6: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE) for Spill Cleanup:
-
Nitrile gloves
-
Safety goggles or a face shield
-
Lab coat
Spill Cleanup Steps:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: For a solid spill, carefully sweep up the material and place it in a sealed container for disposal.[1][6] Avoid generating dust. For a liquid spill, use an absorbent material, such as vermiculite or a commercial spill kit, to absorb the liquid.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All materials used for the cleanup, including contaminated PPE, must be placed in a sealed bag or container and disposed of as hazardous waste.
Section 7: Personal Protective Equipment (PPE) Summary
| Task | Required PPE |
| Routine Handling/Weighing | Nitrile gloves, safety glasses, lab coat. |
| On-Site Neutralization | Nitrile gloves, safety goggles, lab coat, in a chemical fume hood. |
| Spill Cleanup | Nitrile gloves, safety goggles or face shield, lab coat. |
This information is a general guideline. Your institution's Chemical Hygiene Plan may have more specific requirements.[11][12]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility within the laboratory.
References
-
AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Ohio University. (n.d.). Hazardous Materials Management Manual. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Emory University. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Retrieved from [Link]
-
Emory University. (2025). Hazardous Waste - EHSO Manual 2025-2026. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety OSHA Lab Standard. Retrieved from [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
Walchem. (2024). Chemical Compatibility Chart. Retrieved from [Link]
-
Bal Seal Engineering. (n.d.). Chemical Compatibility for the following O-rings Elastomers. Retrieved from [Link]
-
University of Florida Health. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Compatibility and Incompatibility List. Retrieved from [Link]
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- 5. (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoic acid | 1012341-48-8 [chemicalbook.com]
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Comprehensive Safety & Handling Guide: 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
Executive Safety Summary & Risk Assessment
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a specialized intermediate often employed in the synthesis of peptidomimetics and GABA analogs. While the tert-butoxycarbonyl (Boc) group generally mitigates the volatility and direct toxicity of the parent amine, the presence of the
Core Hazards (GHS Classification Estimation):
-
Skin/Eye Irritation (Category 2/2A): The free carboxylic acid is acidic and corrosive to mucous membranes.
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STOT-SE (Category 3): Inhalation of fine dust may cause severe respiratory tract irritation.
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Sensitization Potential: As an electrophilic alkene, there is a theoretical risk of skin sensitization upon repeated exposure, necessitating strict dermal protection.
Personal Protective Equipment (PPE) Matrix
Effective safety is not about "wearing everything"; it is about matching the barrier to the specific breakthrough physics of the chemical state.
PPE Selection Table
| Protection Tier | Equipment Specification | Scientific Rationale (Causality) |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Why: Nitrile provides excellent resistance to the solid acid. However, this compound is often dissolved in DCM or DMF. DCM permeates standard nitrile in <2 minutes. Double gloving allows the outer glove to be stripped immediately upon solvent splash without exposing skin. |
| Respiratory | Engineering Control First: Certified Fume Hood.PPE Backup: N95 or P100 (if outside hood). | Why: The solid is often a fluffy, electrostatic powder. Inhalation allows the acid to solubilize in lung mucosa, creating immediate irritation. A fume hood (face velocity 80–100 fpm) is the primary barrier. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Why: Safety glasses have gaps. Fine acidic dust can bypass side shields and react with ocular moisture. Goggles provide a sealed environment. |
| Body | Lab Coat (100% Cotton) + Tyvek Sleeves (Optional) | Why: Synthetic blends can melt if a fire occurs (Boc groups are flammable). Cotton chars. Tyvek sleeves prevent dust accumulation on forearms during weighing. |
Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid State)
Context: The primary risk vector is dust generation due to static electricity common with Boc-protected solids.
-
Engineering Setup: Verify fume hood flow is active. Place an anti-static gun or ionizer inside the hood if available.
-
Preparation: Don double nitrile gloves. Wipe the exterior of the reagent bottle with a dry tissue to remove settled dust before opening.
-
Weighing:
-
Do NOT weigh directly on the open bench.
-
Use a closed-vessel weighing technique : Tare a vial with a cap. Add solid inside the hood. Cap the vial. Transport the closed vial to the balance.
-
Why? This eliminates the risk of a draft blowing the powder into the lab environment.
-
-
Static Control: If the powder "flies" (repels the spatula), use an anti-static gun on the spatula blade, not the chemical itself.
Protocol B: Solubilization & Reaction Setup
Context: Dissolving the acid usually involves polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM).
-
Solvent Choice & Glove Permeation:
-
If using DCM (Dichloromethane): Be hyper-vigilant. If a splash occurs on the outer glove, remove it immediately. DCM carries the Boc-acid through the glove material and into the skin pores.
-
If using DMF (Dimethylformamide): DMF is a potent skin penetrant. It will act as a vehicle, carrying the irritant acid into the bloodstream.
-
-
Addition Rate: When reacting with coupling agents (e.g., EDC, HATU), add the base (e.g., DIPEA) slowly.
Emergency Response & Waste Management
Spill Response Logic
-
Solid Spill (< 5g): Cover with wet paper towels to prevent dust dispersal. Wipe up and place in a solid waste bag.
-
Solution Spill: Cover with an absorbent pad. Do not use paper towels for DCM spills (rapid evaporation). Use a charcoal-based absorbent if available.
Disposal Classification
This compound must be segregated correctly to prevent dangerous side reactions in the waste stream.
| Waste Stream | Classification | Critical Incompatibility |
| Solid Waste | Hazardous Organic Solid | Do NOT mix with Oxidizers. Boc groups are combustible. |
| Liquid Waste | Acidic Organic Waste | Do NOT mix with Strong Bases without neutralization. Exothermic reaction risk. |
| Sharps/Vials | Contaminated Glass | Triple rinse vials with Acetone before disposal to remove residual acid. |
Visualizations
Figure 1: PPE & Handling Decision Matrix
This decision tree guides the researcher through the correct safety posture based on the state of the chemical.
Caption: Figure 1. Operational decision tree for selecting PPE based on physical state and solvent carrier risks.
Figure 2: Emergency Spill Response Workflow
Caption: Figure 2. Step-by-step logic for containing and cleaning spills to minimize exposure and contamination.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Aminocrotonic acid (Unprotected Parent). National Library of Medicine. [Link]
Sources
- 1. Chemical Hygiene Plan | Research Safety [researchsafety.uky.edu]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01348K [pubs.rsc.org]
- 4. Chemical Hygiene Plan | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
